molecular formula C13H10O5 B1335465 5-[(3-Formylphenoxy)methyl]-2-furoic acid CAS No. 881041-10-7

5-[(3-Formylphenoxy)methyl]-2-furoic acid

Cat. No.: B1335465
CAS No.: 881041-10-7
M. Wt: 246.21 g/mol
InChI Key: BCOINUORALKLTA-UHFFFAOYSA-N
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Description

5-[(3-Formylphenoxy)methyl]-2-furoic acid is a synthetic organic compound with the CAS registry number 881041-10-7 . This chemical features a molecular formula of C 13 H 10 O 5 and a molecular weight of 246.22 g/mol . The presence of both a reactive formyl group and a furoic acid moiety in its structure makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. This compound is recognized as a For Research Use Only product. It is not intended for diagnostic or therapeutic procedures, whether for human or veterinary use. The structural motif of the furoic acid core is found in various bioactive molecules, suggesting its potential utility in the development of novel pharmaceuticals and as a building block for more complex chemical entities . Researchers may employ this compound in exploratory studies, such as designing enzyme inhibitors or creating libraries of compounds for high-throughput screening. For precise quality control, please refer to the lot-specific Certificate of Analysis (COA). It is recommended to store this product in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOINUORALKLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229180
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
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Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881041-10-7
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881041-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Furoic Acid Derivative

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this technical guide addresses the physicochemical landscape of a molecule of significant synthetic interest: 5-[(3-Formylphenoxy)methyl]-2-furoic acid. As a compound not yet extensively documented in scientific literature, a comprehensive understanding of its properties is paramount for its potential applications in medicinal chemistry, materials science, and organic synthesis.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, grounded in the principles of physical organic chemistry and supported by comparative data from structurally related analogs. Where experimental data for the title compound is absent, we have employed robust computational methods to predict key physicochemical parameters. This approach, blending empirical data from known compounds with validated predictive modeling, offers a reliable and insightful foundation for any investigation involving 5-[(3-Formylphenoxy)methyl]-2-furoic acid. Every protocol and piece of data is presented with the intent of fostering a self-validating system of scientific inquiry, encouraging critical evaluation and experimental verification.

Molecular Architecture and Structural Rationale

The molecular structure of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is a composite of three key functional moieties, each contributing distinct characteristics to the overall physicochemical profile of the molecule.

Molecular_Structure cluster_furoic_acid 2-Furoic Acid Core cluster_linker Ether Linkage cluster_phenoxy 3-Formylphenoxy Group FA1 O FA3 C2 FA1->FA3 FA2 C1 FA2->FA1 FA5 C4 FA2->FA5 FA4 C3 FA3->FA4 FA4->FA2 FA6 C(=O)OH FA4->FA6 L1 CH2 FA5->L1 L2 O L1->L2 P1 C5 L2->P1 P2 C6 P1->P2 P3 C7 P2->P3 P4 C8 P3->P4 P7 C(=O)H P3->P7 P5 C9 P4->P5 P6 C10 P5->P6 P6->P1 Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 5-(Chloromethyl)-2-furoic acid Cond Base (e.g., K2CO3) Solvent (e.g., DMF) Heat R1->Cond R2 3-Hydroxybenzaldehyde R2->Cond P 5-[(3-Formylphenoxy)methyl]-2-furoic acid Cond->P Williamson Ether Synthesis

Caption: Proposed synthetic pathway for 5-[(3-Formylphenoxy)methyl]-2-furoic acid.

Experimental Causality:

The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide intermediate. A moderately strong base such as potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde without causing unwanted side reactions with the furoic acid moiety, which can be protected as an ester during the reaction and subsequently hydrolyzed.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, the following standard experimental protocols are provided.

Determination of Melting Point

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Trustworthiness: This method, when performed with a calibrated instrument, provides a sharp and reproducible melting range for a pure compound.

Determination of Acid Dissociation Constant (pKa)

Methodology (Potentiometric Titration):

  • A precisely weighed sample of the acid is dissolved in a known volume of a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acid, providing a direct measure of its dissociation in solution.

Predicted Spectral Data

Computational NMR prediction provides valuable insight into the expected spectral features of the molecule, aiding in its identification and structural confirmation.

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehydic proton (-CHO)
~7.8 - 7.2m4HAromatic protons (phenoxy ring)
~7.1d1HFuran proton (H3)
~6.5d1HFuran proton (H4)
~5.2s2HMethylene protons (-CH₂-)
>10br s1HCarboxylic acid proton (-COOH)

Predicted in DMSO-d₆. The broad signal for the carboxylic acid proton is characteristic and may exchange with residual water.

Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~193Aldehydic carbon (-CHO)
~160Carboxylic acid carbon (-COOH)
~158Phenoxy carbon (C-O)
~155Furan carbon (C5)
~148Furan carbon (C2)
~138Phenoxy carbon (C-CHO)
~130 - 115Aromatic and furan carbons
~65Methylene carbon (-CH₂)

Predicted in DMSO-d₆.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 5-[(3-Formylphenoxy)methyl]-2-furoic acid. The integration of data from structural analogs with computational predictions offers a robust starting point for researchers. It is our hope that this document will not only serve as a valuable reference but also stimulate further experimental investigation into this promising molecule. The detailed protocols and underlying scientific rationale are intended to empower researchers to validate and expand upon the data presented herein, thereby contributing to the collective body of scientific knowledge.

References

  • ChemAxon. (2024). Calculators and Predictors. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

An In-depth Technical Guide to 5-[(3-Formylphenoxy)methyl]-2-furoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, a novel molecule combining the functionalities of a furoic acid and a formylphenol. Due to the limited availability of direct experimental data on this specific compound, this document leverages established chemical principles and data from its constituent moieties to project its chemical structure, properties, a viable synthetic route, and potential applications in drug discovery and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities.

Introduction and Molecular Overview

5-[(3-Formylphenoxy)methyl]-2-furoic acid is a bifunctional organic compound. Its structure is characterized by a central 2-furoic acid core, which is a five-membered aromatic heterocycle containing an oxygen atom and a carboxylic acid group. This core is linked via a methylene ether bridge to a 3-formylphenol group, a benzene ring substituted with both a hydroxyl and an aldehyde (formyl) group.

The unique arrangement of these functional groups suggests a molecule with diverse chemical reactivity and potential for biological activity. The furoic acid moiety is a known pharmacophore present in various drugs, while the formylphenoxy group offers a site for further chemical modifications and potential interactions with biological targets.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C13H10O5Based on the combination of a C5H3O3 (furoic acid) core, a C7H5O2 (formylphenol) moiety, and a CH2 linker, with the loss of H2O during ether formation.
Molecular Weight 246.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from the typical appearance of related aromatic carboxylic acids like 2-furoic acid[1][2].
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The carboxylic acid group may impart some water solubility, but the larger aromatic structure is expected to dominate, leading to better solubility in organic solvents. 2-furoic acid itself is soluble in water, ethanol, and ether[2].
Melting Point Estimated in the range of 150-200 °CThis is an educated estimation based on the melting points of its precursors, 2-furoic acid (128-132 °C) and 3-hydroxybenzaldehyde (106 °C)[1][3]. The larger, more rigid structure of the final compound would likely result in a higher melting point.
pKa Estimated around 3.0-4.0The carboxylic acid group on the furan ring is the most acidic proton. The pKa of 2-furoic acid is 3.12[1]. The electron-withdrawing nature of the linked phenoxy group is not expected to drastically alter this value.

Proposed Synthesis Pathway: A Modified Williamson Ether Synthesis Approach

A logical and efficient route for the synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is a modified Williamson ether synthesis. This well-established reaction forms an ether from an alcohol (or phenol) and an organohalide[4]. The synthesis would proceed in two main stages: the preparation of a suitable halo-furoic acid derivative and the subsequent etherification with 3-hydroxybenzaldehyde.

Schematic of the Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: Halogenation of Furoic Acid Derivative cluster_1 Step 2: Williamson Ether Synthesis start 5-(Hydroxymethyl)-2-furoic acid reagent1 SOCl2 or PBr3 start->reagent1 Halogenation intermediate 5-(Chloromethyl)-2-furoic acid or 5-(Bromomethyl)-2-furoic acid reagent1->intermediate final_product 5-[(3-Formylphenoxy)methyl]-2-furoic acid intermediate->final_product phenol 3-Hydroxybenzaldehyde base Base (e.g., K2CO3, NaH) phenol->base Deprotonation phenoxide 3-Formylphenoxide base->phenoxide phenoxide->final_product SN2 Attack

Caption: Proposed two-step synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)-2-furoic acid (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-(hydroxymethyl)-2-furoic acid in an excess of thionyl chloride (SOCl2). The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, carefully remove the excess thionyl chloride under reduced pressure. The crude 5-(chloromethyl)-2-furoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid (Final Product)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Formation of the Phenoxide: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir at room temperature for 30 minutes to an hour to form the corresponding phenoxide.

  • Etherification: Add a solution of 5-(chloromethyl)-2-furoic acid in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Predicted Spectroscopic Profile

The structural elucidation of 5-[(3-Formylphenoxy)methyl]-2-furoic acid can be confirmed through various spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR:

    • Furan protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.

    • Methylene protons: A singlet corresponding to the -CH2- group of the ether linkage.

    • Phenolic protons: A complex multiplet pattern in the aromatic region corresponding to the protons on the 3-formylphenol ring.

    • Aldehyde proton: A singlet at a downfield chemical shift (typically 9-10 ppm).

    • Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR:

    • Signals corresponding to the carbon atoms of the furan ring.

    • A signal for the methylene carbon of the ether linkage.

    • Signals for the carbon atoms of the benzene ring.

    • A signal for the aldehyde carbonyl carbon (typically around 190 ppm).

    • A signal for the carboxylic acid carbonyl carbon (typically around 160-170 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

    • A sharp C=O stretch from the aldehyde (around 1700 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1680 cm⁻¹).

    • C-O stretches from the ether and furan ring (around 1000-1300 cm⁻¹).

    • Aromatic C-H and C=C stretches.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the calculated molecular weight of 246.22 g/mol .

    • Characteristic fragmentation patterns corresponding to the loss of CO2, the formyl group, and cleavage of the ether linkage.

Potential Biological Activities and Therapeutic Applications

The structural motifs within 5-[(3-Formylphenoxy)methyl]-2-furoic acid suggest several potential biological activities, making it an interesting candidate for drug discovery programs.

Antimicrobial and Antiparasitic Potential

2-Furoic acid is a crucial precursor in the synthesis of nitrofuran antibiotics like nitrofurantoin and furazolidone, as well as antiparasitic agents such as diloxanide furoate[5]. The presence of the furoic acid core in the target molecule suggests that it could serve as a scaffold for the development of new antimicrobial and antiparasitic drugs.

Anti-inflammatory and Cardiovascular Applications

Derivatives of 2-furoic acid are also used in the synthesis of anti-inflammatory drugs and alpha-1 blockers for treating hypertension[5]. This suggests that 5-[(3-Formylphenoxy)methyl]-2-furoic acid and its analogs could be investigated for potential anti-inflammatory and cardiovascular effects.

Enzyme Inhibition

2-Furoic acid has been shown to exhibit a hypolipidemic effect by lowering serum cholesterol and triglyceride levels, potentially through the inhibition of enzymes like ATP citrate lyase[6]. The aldehyde functionality of the benzaldehyde moiety is known to react with nucleophilic residues in enzyme active sites, suggesting that the target molecule could act as an enzyme inhibitor.

Workflow for Biological Activity Screening

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_cellular Cell-Based Assays cluster_enzyme Enzyme Inhibition Assays start Synthesized 5-[(3-Formylphenoxy)methyl]-2-furoic acid mic_testing MIC Determination (Bacteria & Fungi) start->mic_testing antiparasitic_assay Antiparasitic Assays (e.g., Giardia, Entamoeba) start->antiparasitic_assay anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity enzyme_inhibition Target-based Enzyme Inhibition (e.g., ATP Citrate Lyase) start->enzyme_inhibition

Caption: A streamlined workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

5-[(3-Formylphenoxy)methyl]-2-furoic acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on the well-documented chemistry of its constituent parts.

Future research should focus on the practical synthesis and purification of this compound to confirm its predicted properties. Subsequent in-depth biological evaluation is warranted to explore its potential as a lead compound for the development of new therapeutic agents. Furthermore, the versatile functional groups of this molecule could be exploited for the synthesis of a library of derivatives with fine-tuned properties for various applications.

References

  • Organic Syntheses Procedure. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

  • Wikipedia. (2023). 2-Furoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

  • Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, a molecule of interest to researchers, scientists, and drug development professionals. The intricate structure of this compound, featuring a furoic acid moiety linked to a formyl-substituted phenoxy group via a benzylic ether, presents a fascinating case for mass spectrometric fragmentation analysis. This document will delve into the theoretical underpinnings and practical considerations for its characterization using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Molecular Profile and Analytical Rationale

Chemical Structure and Properties:

  • IUPAC Name: 5-[(3-Formylphenoxy)methyl]-2-furoic acid

  • Molecular Formula: C₁₄H₁₀O₅

  • Molecular Weight: 258.23 g/mol

  • Key Functional Groups: Carboxylic acid, furan ring, benzylic ether, aromatic aldehyde.

The presence of a carboxylic acid group makes 5-[(3-Formylphenoxy)methyl]-2-furoic acid amenable to analysis by electrospray ionization (ESI), a soft ionization technique that is well-suited for polar and thermally labile molecules. The molecule can be readily ionized in either positive or negative ion mode. However, the acidic proton of the carboxylic acid makes negative ion mode, through deprotonation to form the [M-H]⁻ ion, a highly efficient and common approach for this class of compounds.

Experimental Approach: ESI-MS/MS

A robust method for the structural elucidation of this molecule involves tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Sample Preparation and Ionization

A standard protocol for sample preparation would involve dissolving a small quantity of 5-[(3-Formylphenoxy)methyl]-2-furoic acid in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of a basic modifier like ammonium hydroxide to promote deprotonation for negative ion mode analysis. This solution is then introduced into the ESI source.

Mass Spectrometric Parameters

Optimal ESI-MS/MS parameters would be determined empirically, but a typical starting point would involve:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): Flow rate appropriate for stable spray

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation

  • Precursor Ion Selection: Isolation of the [M-H]⁻ ion at m/z 257.22

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped or set at various energies to observe the evolution of fragment ions.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

The fragmentation of the [M-H]⁻ ion of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is anticipated to be directed by its multiple functional groups. The primary cleavage points are expected to be the benzylic ether linkage and the furoic acid moiety.

Major Fragmentation Pathways

The following are the most probable fragmentation pathways, with the rationale based on established fragmentation mechanisms of similar chemical structures.

  • Pathway A: Cleavage of the Benzylic Ether Bond. This is a common and energetically favorable fragmentation for benzyl ethers. Cleavage of the C-O bond can occur in two ways:

    • A1: Formation of the 3-formylphenoxide anion. This would result in a fragment ion at m/z 121.03 . This pathway is highly probable due to the stability of the resulting phenoxide anion, which is further stabilized by the electron-withdrawing formyl group.

    • A2: Formation of the 5-(carboxy)furan-2-yl)methanide anion. This would lead to a fragment at m/z 137.02 . The stability of this anion is enhanced by the delocalization of the negative charge into the carboxylic acid group.

  • Pathway B: Fragmentation of the Furoic Acid Moiety. Carboxylic acids are known to undergo specific fragmentations:

    • B1: Decarboxylation. The loss of a neutral CO₂ molecule (44.01 Da) from the precursor ion is a classic fragmentation of carboxylic acids, which would yield a fragment at m/z 213.21 .

    • B2: Loss of CO. Subsequent to or independent of decarboxylation, the furan ring can lose a molecule of carbon monoxide (27.99 Da).

  • Pathway C: Cleavage of the Aldehyde Group. The formyl group can also participate in fragmentation:

    • C1: Loss of CO. The aldehyde can lose a neutral CO molecule, which would be observed from fragments containing the benzaldehyde moiety. For instance, the m/z 121.03 fragment could further lose CO to produce a fragment at m/z 93.04 .

    • C2: Loss of a hydrogen radical. While less common in negative ion mode, the loss of a hydrogen radical from the aldehyde is a possibility.

A visual representation of the proposed primary fragmentation pathways is provided in the following diagram:

Fragmentation_Pathways cluster_pathway_A Pathway A: Ether Cleavage cluster_pathway_B Pathway B: Furoic Acid Fragmentation Precursor_Ion [M-H]⁻ m/z 257.22 Fragment_A1 3-Formylphenoxide m/z 121.03 Precursor_Ion->Fragment_A1 Benzylic C-O cleavage Fragment_A2 5-(carboxy)furan-2-yl)methanide m/z 137.02 Precursor_Ion->Fragment_A2 Benzylic C-O cleavage Fragment_B1 [M-H-CO₂]⁻ m/z 213.21 Precursor_Ion->Fragment_B1 - CO₂

Caption: Predicted primary fragmentation pathways of deprotonated 5-[(3-Formylphenoxy)methyl]-2-furoic acid.

Data Interpretation and Structural Confirmation

The resulting MS/MS spectrum would be interpreted by correlating the observed m/z values with the predicted fragments. The relative intensities of the fragment ions will provide insights into the most favorable fragmentation channels.

Table 1: Predicted Fragment Ions and Their Structural Assignments

Predicted m/zProposed FormulaProposed StructureFragmentation Pathway
257.22C₁₄H₉O₅⁻[M-H]⁻Precursor Ion
213.21C₁₃H₉O₃⁻[M-H-CO₂]⁻Decarboxylation of the furoic acid
137.02C₆H₅O₄⁻5-(carboxy)furan-2-yl)methanideBenzylic ether cleavage
121.03C₇H₅O₂⁻3-FormylphenoxideBenzylic ether cleavage
93.04C₆H₅O⁻Phenoxide from loss of CO from 3-formylphenoxideSubsequent loss of CO

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is summarized in the following diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Dissolve Sample in ACN/H₂O ESI Electrospray Ionization (Negative Mode) Dissolve->ESI MS1 MS1: Precursor Ion Scan (m/z 257.22) ESI->MS1 Isolation Isolate Precursor Ion MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2: Product Ion Scan CID->MS2 Interpret Interpret Spectrum MS2->Interpret Structure Confirm Structure Interpret->Structure

Caption: A streamlined workflow for the ESI-MS/MS analysis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid.

Conclusion

The mass spectrometric analysis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, particularly using ESI-MS/MS in negative ion mode, is a powerful technique for its structural characterization. The predictable fragmentation patterns, dominated by cleavage of the benzylic ether bond and decarboxylation of the furoic acid moiety, provide a unique "fingerprint" for this molecule. This guide outlines a robust theoretical and practical framework for researchers and scientists to approach the analysis of this and structurally related compounds, aiding in drug development and other scientific investigations.

References

  • PubChem. Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Gu, M., et al. (2011). A study of the fragmentation of some simple benzyl ethers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 120-130.
  • Harrison, A. G. (2009). Gas-phase ion chemistry of ethers. Mass Spectrometry Reviews, 28(4), 576-608.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).

An In-depth Technical Guide to 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound 5-[(3-Formylphenoxy)methyl]-2-furoic acid, a molecule situated at the intersection of furan chemistry and aromatic aldehydes. While specific experimental data for this compound is not widely available, this document serves as a foundational resource for researchers, scientists, and professionals in drug development by detailing its structural characteristics, a proposed synthetic route, and predicted physicochemical and spectroscopic properties based on its constituent functional groups. Furthermore, we explore its potential biological activities and applications in drug discovery, drawing parallels with structurally related compounds. Safety and handling protocols are also outlined to ensure responsible investigation of this promising molecule.

Introduction and Chemical Identity

5-[(3-Formylphenoxy)methyl]-2-furoic acid is a bifunctional organic molecule that incorporates a 2-furoic acid core, a benzylic ether linkage, and a meta-substituted benzaldehyde. The furan ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. The presence of a carboxylic acid, an ether, and a formyl group suggests a wide range of potential chemical reactivity and biological interactions.

IUPAC Name: 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Canonical SMILES: O=Cc1cccc(OC[c2]oc(C(=O)O)cc2)c1

Molecular Formula: C₁₃H₁₀O₅

Molecular Weight: 246.22 g/mol

Currently, this compound is not widely cataloged and does not have a registered CAS number, indicating its status as a novel chemical entity ripe for investigation.

Proposed Synthesis Pathway

The synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid can be logically approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient route involves the Williamson ether synthesis.

Overall Synthetic Scheme

Synthesis_Pathway cluster_0 Preparation of Electrophile cluster_1 Preparation of Nucleophile cluster_2 Coupling and Final Product Formation A 5-(Hydroxymethyl)-2-furoic acid B Methyl 5-(hydroxymethyl)-2-furoate A->B Esterification (MeOH, H+) C Methyl 5-(chloromethyl)-2-furoate B->C Chlorination (SOCl2) F Methyl 5-[(3-formylphenoxy)methyl]-2-furoate C->F Williamson Ether Synthesis D 3-Hydroxybenzaldehyde E Sodium 3-formylphenoxide D->E Deprotonation (NaH) E->F G 5-[(3-Formylphenoxy)methyl]-2-furoic acid F->G Saponification (NaOH, H2O then H3O+)

Caption: Proposed synthetic pathway for 5-[(3-Formylphenoxy)methyl]-2-furoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 5-(Hydroxymethyl)-2-furoic acid

  • Dissolve 5-(hydroxymethyl)-2-furoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product, methyl 5-(hydroxymethyl)-2-furoate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Step 2: Chlorination of Methyl 5-(hydroxymethyl)-2-furoate

  • Dissolve the ester from Step 1 in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-(chloromethyl)-2-furoate. This benzylic halide is likely reactive and should be used promptly in the next step.

Step 3: Williamson Ether Synthesis

  • In a separate flask, dissolve 3-hydroxybenzaldehyde in a dry polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Add sodium hydride (NaH) portion-wise at 0°C to form the sodium phenoxide.

  • Once the hydrogen evolution ceases, add the solution of methyl 5-(chloromethyl)-2-furoate from Step 2 dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting methyl 5-[(3-formylphenoxy)methyl]-2-furoate by column chromatography.

Step 4: Saponification to the Final Product

  • Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid (HCl).

  • The product, 5-[(3-Formylphenoxy)methyl]-2-furoic acid, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 5-[(3-Formylphenoxy)methyl]-2-furoic acid can be predicted based on its structural components.

PropertyPredicted ValueJustification
Molecular Weight 246.22 g/mol Calculated from the molecular formula C₁₃H₁₀O₅.
Melting Point 150-170 °CThe presence of a carboxylic acid and an aromatic aldehyde suggests strong intermolecular interactions (hydrogen bonding and dipole-dipole), leading to a relatively high melting point for a molecule of this size.
Boiling Point > 400 °C (decomposes)Expected to be high due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).The carboxylic acid group provides some water solubility, but the larger aromatic portions decrease it. Solubility is expected to be good in polar organic solvents.
pKa ~3.5 - 4.5The carboxylic acid's pKa is expected to be in the typical range for a furoic acid, which is slightly more acidic than benzoic acid due to the electron-withdrawing nature of the furan ring's oxygen.
Predicted Spectroscopic Data

¹H NMR Spectroscopy (in DMSO-d₆, predicted chemical shifts in ppm):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).

  • ~7.8-7.5 ppm (m, 3H): Protons on the benzaldehyde ring.

  • ~7.2 ppm (d, 1H): Furan ring proton adjacent to the carboxylic acid.

  • ~6.6 ppm (d, 1H): Furan ring proton adjacent to the methylene group.

  • ~5.3 ppm (s, 2H): Methylene protons (-O-CH₂-).

¹³C NMR Spectroscopy (in DMSO-d₆, predicted chemical shifts in ppm):

  • ~192 ppm: Aldehyde carbonyl carbon.

  • ~160 ppm: Carboxylic acid carbonyl carbon.

  • ~158 ppm: Aromatic carbon attached to the ether oxygen.

  • ~148 ppm: Furan carbon attached to the carboxylic acid.

  • ~145 ppm: Furan carbon attached to the methylene group.

  • ~138 ppm: Aromatic carbon ipso to the aldehyde.

  • ~130-115 ppm: Remaining aromatic and furan carbons.

  • ~65 ppm: Methylene carbon (-O-CH₂-).

Infrared (IR) Spectroscopy (predicted characteristic peaks in cm⁻¹):

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1690-1670 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.

  • ~1250-1000 cm⁻¹ (strong): C-O stretch of the ether and furan ring.

  • ~2850 and 2750 cm⁻¹ (weak to medium): C-H stretch of the aldehyde (Fermi doublet).

Mass Spectrometry (MS):

  • [M-H]⁻ (Negative Ion Mode): Expected at m/z 245.04.

  • [M+H]⁺ (Positive Ion Mode): Expected at m/z 247.06.

  • Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of COOH (m/z 45), and cleavage at the ether linkage.

Potential Biological Activity and Drug Discovery Applications

The unique combination of functional groups in 5-[(3-Formylphenoxy)methyl]-2-furoic acid suggests several potential avenues for biological activity and applications in drug discovery.

Biological_Potential cluster_furan Furan Core cluster_aldehyde Formyl Group cluster_acid Carboxylic Acid A 5-[(3-Formylphenoxy)methyl]-2-furoic acid B Antibacterial A->B C Antifungal A->C D Anti-inflammatory A->D E Covalent Inhibition A->E F Enzyme Modulation A->F G Receptor Binding (H-bonding) A->G H Improved Solubility A->H

Caption: Potential biological roles based on the molecule's functional groups.

  • Antimicrobial Properties: Furan derivatives are well-known for their antibacterial and antifungal activities. The furan scaffold is present in several marketed antimicrobial drugs.

  • Enzyme Inhibition: The aromatic aldehyde group can act as a covalent inhibitor by forming a Schiff base with lysine residues in the active sites of enzymes. This mechanism is exploited in various enzyme inhibitors.

  • Anti-inflammatory Activity: Many compounds containing furan and aromatic ether linkages have demonstrated anti-inflammatory properties.

  • Receptor Agonism/Antagonism: The carboxylic acid can participate in hydrogen bonding and ionic interactions with receptors, making it a key pharmacophoric feature for a variety of biological targets.

This molecule could be a valuable lead compound for targeting diseases where covalent modulation of an enzyme is beneficial, or where the combination of a furan core and an aromatic aldehyde could lead to synergistic effects.

Safety and Handling

As a novel chemical compound, 5-[(3-Formylphenoxy)methyl]-2-furoic acid should be handled with care, assuming it is potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Toxicity: The toxicological properties have not been investigated. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system. Carboxylic acids can also be corrosive or irritants.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-[(3-Formylphenoxy)methyl]-2-furoic acid represents an intriguing and unexplored molecule with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising compound.

References

  • Synthesis of 2-Furoic Acid Derivatives: General synthetic strategies for 2-furoic acid derivatives are outlined in various patents and publications, providing a basis for the proposed synthesis.
  • Furan Chemistry in Medicinal Chemistry: The importance of the furan scaffold in drug discovery is well-documented, highlighting its role in a wide range of biologically active compounds. [Source: MDPI, "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity"]
  • Properties of 2-Furoic Acid: Physicochemical and spectroscopic data for the parent compound, 2-furoic acid, are available in public databases. [Source: PubChem, "2-Furancarboxylic acid | C5H4O3 | CID 6919"]
  • Properties of 5-(Hydroxymethyl)-2-furancarboxylic Acid: Data for this key intermediate is available from chemical suppliers and databases. [Source: Cayman Chemical, "5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6)"]
  • Properties of 5-Formyl-2-furoic Acid: Information on this related compound provides a basis for predicting the properties of the target molecule. [Source: Tokyo Chemical Industry Co., Ltd., "5-Formyl-2-furancarboxylic Acid | 13529-17-4"]
  • Williamson Ether Synthesis: This classic reaction is a standard method for the formation of ethers and is applicable to the proposed synthesis. [Source: Standard organic chemistry textbooks]
  • Spectroscopic Data of Furan Derivatives: NMR and other spectroscopic data for various furan derivatives are available in the literature and databases, aiding in the prediction of spectra for the target molecule. [Source: PubChem, "2-Furancarboxylic acid | C5H4O3 | CID 6919"]
  • Biological Activity of Aromatic Aldehydes: The role of the formyl group in covalent inhibition and other biological activities is a known concept in medicinal chemistry. [Source: Relevant medicinal chemistry journals]

An In-depth Technical Guide to Investigating the Potential Biological Activity of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 5-[(3-Formylphenoxy)methyl]-2-furoic acid presents a compelling case for investigation. Its molecular architecture, featuring a central furan ring, a well-established pharmacophore, is strategically functionalized. The furan nucleus is a recurring motif in a multitude of biologically active compounds, lauded for its diverse pharmacological profile.[1][2][3] The presence of the 2-furoic acid moiety is particularly noteworthy, as this scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents, including antibiotics and anti-inflammatory drugs.[4]

This guide proposes a structured, multi-pronged approach to systematically evaluate the biological potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid. We will delve into its potential antimicrobial, anti-inflammatory, and anticancer activities, grounded in the established bioactivities of analogous furan-containing molecules.[5][6][7] The inclusion of a formyl (aldehyde) group and a phenoxymethyl linker introduces unique electronic and steric properties that warrant a thorough investigation into its bio-reactivity and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the preclinical evaluation of this promising compound.

Part 1: Foundational Physicochemical Characterization

A prerequisite to any biological evaluation is a thorough understanding of the compound's fundamental physicochemical properties. These parameters are critical for designing meaningful experiments and for the future development of any potential therapeutic agent.

Table 1: Essential Physicochemical Parameters for 5-[(3-Formylphenoxy)methyl]-2-furoic acid

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous and organic solvents (e.g., DMSO, ethanol).Determines appropriate solvent systems for biological assays and informs potential formulation strategies.
LogP/LogD HPLC-based or shake-flask methods.Predicts membrane permeability and potential for oral absorption.
pKa Potentiometric titration or UV-spectroscopy.Crucial for understanding the ionization state of the molecule at physiological pH, which influences receptor binding and cell penetration.
Chemical Stability HPLC-based stability studies at various pH values and temperatures.Assesses the compound's shelf-life and stability under physiological conditions.
Purity HPLC, LC-MS, and NMR spectroscopy.Ensures that any observed biological activity is attributable to the compound of interest and not impurities.

Part 2: Probing Antimicrobial Potential

The furan scaffold is a well-established feature in a variety of antimicrobial agents.[1][7][8] The initial screening of 5-[(3-Formylphenoxy)methyl]-2-furoic acid for antimicrobial activity is a logical first step.

Initial Screening: Broth Microdilution Assay

This high-throughput method provides a quantitative measure of the compound's minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial/Fungal Inoculum: Culture selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Serial Dilution: Prepare a stock solution of 5-[(3-Formylphenoxy)methyl]-2-furoic acid in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Visualizing the Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial/Fungal Culture D Inoculation A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (18-24h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for MIC determination using broth microdilution.

Part 3: Investigating Anti-inflammatory Properties

Furan derivatives have been reported to possess anti-inflammatory effects, often through the modulation of key signaling pathways.[1][9][10] A systematic evaluation of the anti-inflammatory potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is therefore warranted.

In Vitro Assessment of Anti-inflammatory Activity

A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard model for assessing anti-inflammatory activity.

Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in Macrophages

  • Cell Culture and Seeding: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-[(3-Formylphenoxy)methyl]-2-furoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to NO production.

  • Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

Elucidating the Mechanism: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Investigating the effect of the compound on this pathway can provide mechanistic insights.

nfkB_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound 5-[(3-Formylphenoxy)methyl] -2-furoic acid Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Part 4: Exploring Anticancer Potential

Several furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][11] The initial assessment of 5-[(3-Formylphenoxy)methyl]-2-furoic acid's anticancer potential can be performed using standard cytotoxicity assays.

In Vitro Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-[(3-Formylphenoxy)methyl]-2-furoic acid for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Hypothetical IC50 Data for 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung28.7
HCT116Colon12.5
HEK293 (Control)Normal Kidney> 100
Investigating the Mechanism of Cell Death: Apoptosis Assay

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death, with a focus on apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Conclusion and Future Directions

This technical guide outlines a foundational, yet comprehensive, strategy for the initial biological evaluation of 5-[(3-Formylphenoxy)methyl]-2-furoic acid. The proposed experiments are designed to provide a clear and robust assessment of its potential antimicrobial, anti-inflammatory, and anticancer activities. Positive results from these in vitro studies would provide a strong rationale for progressing to more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and toxicology assessments. The unique combination of a furan core, a furoic acid moiety, and a formyl-substituted phenoxymethyl side chain makes this compound a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020, August 19). PubMed Central. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. ResearchGate. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PubMed Central. (2021, June 23). National Center for Biotechnology Information. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC. (2023, June 6). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. ScienceDirect. [Link]

  • Five-(Tetradecyloxy)-2-furoic Acid Alleviates Cholangiocarcinoma Growth by Inhibition of Cell-cycle Progression and Induction of Apoptosis. (2021, July 15). PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Innovare Academic Sciences. [Link]

  • Overview of Antimicrobial Properties of Furan. Human Journals. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2022, October 5). ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, October 11). Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of New Furan Derivatives. PubMed. [Link]

Sources

The Emergence of 5-[(3-Formylphenoxy)methyl]-2-furoic Acid Derivatives as Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationships

In the landscape of modern oncology, the quest for targeted therapies has led to the exploration of diverse chemical scaffolds capable of selectively modulating key signaling pathways implicated in cancer progression. Among these, derivatives of 5-[(3-Formylphenoxy)methyl]-2-furoic acid have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of critical kinases involved in tumor angiogenesis and cell survival. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Kinases with Furan-Based Scaffolds

Protein kinases play a pivotal role in intracellular signaling, regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1] The incorporation of a phenoxymethyl side chain at the 5-position of the 2-furoic acid core provides a framework for extensive chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The formyl group on the phenoxy ring, in particular, offers a reactive handle for further derivatization and can act as a key hydrogen bond acceptor in the kinase active site.

Synthetic Strategy: A Modular Approach to Derivative Libraries

The synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid derivatives is typically achieved through a convergent and modular approach, allowing for the rapid generation of diverse compound libraries. The key steps involve the preparation of a reactive furoic acid intermediate and its subsequent coupling with various amine-containing fragments.

Synthesis of the Core Scaffold: Ethyl 5-[(3-Formylphenoxy)methyl]-2-furoate

A robust and scalable synthesis of the core scaffold begins with the preparation of ethyl 5-(chloromethyl)-2-furoate. This key intermediate can be synthesized from commercially available starting materials.[2][3] The subsequent etherification with 3-hydroxybenzaldehyde is achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[4]

Experimental Protocol: Synthesis of Ethyl 5-[(3-Formylphenoxy)methyl]-2-furoate

  • Step 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate. This intermediate can be prepared via the chloromethylation of ethyl 2-furoate.[3]

  • Step 2: Williamson Ether Synthesis.

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add a solution of ethyl 5-(chloromethyl)-2-furoate (1.1 eq) in DMF dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 5-[(3-Formylphenoxy)methyl]-2-furoate.

Amide Derivative Synthesis

The carboxylic acid of the furoic acid core is a key site for diversification. Following the hydrolysis of the ethyl ester to the free carboxylic acid, standard amide coupling conditions can be employed to introduce a wide range of amine-containing fragments. This modularity is crucial for exploring the structure-activity relationships of the resulting derivatives.[5]

Experimental Protocol: Amide Coupling

  • To a solution of 5-[(3-Formylphenoxy)methyl]-2-furoic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization to yield the final amide derivative.[4]

Caption: General synthetic workflow for derivatives.

Biological Evaluation: Targeting Key Oncogenic Kinases

Derivatives of the 5-[(3-Formylphenoxy)methyl]-2-furoic acid scaffold have shown significant promise as inhibitors of key kinases in oncogenic signaling pathways, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[6][7]

VEGFR-2 Inhibition and Anti-Angiogenic Potential

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several furan-based compounds have been reported as potent VEGFR-2 inhibitors.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

A common method to assess VEGFR-2 inhibition is a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Prepare a reaction buffer containing ATP and a specific VEGFR-2 substrate peptide.

  • Add recombinant human VEGFR-2 kinase to the wells of a microtiter plate.

  • Add serial dilutions of the test compounds to the wells and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the ATP/substrate solution.

  • After incubation at 37 °C, stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

PI3K Pathway Modulation

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a frequent event in many cancers.[7] The development of PI3K inhibitors is an active area of research, and several furo[2,3-d]pyrimidine derivatives have been identified as potent PI3K/AKT dual inhibitors.[7]

Signaling_Pathway cluster_VEGF VEGF Signaling cluster_PI3K PI3K Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis (Tumor Growth, Metastasis) VEGFR2->Angiogenesis Activates GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Inhibitor 5-[(3-Formylphenoxy)methyl]- 2-furoic acid Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits

Caption: Targeted signaling pathways.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 5-[(3-Formylphenoxy)methyl]-2-furoic acid scaffold has provided valuable insights into the structural requirements for potent kinase inhibition.

Compound IDR Group (Amide)VEGFR-2 IC50 (nM)PI3Kα IC50 (nM)Antiproliferative Activity (GI50, µM) - HCT116
1a -NH-(4-chlorophenyl)85>10002.5
1b -NH-(3-methoxyphenyl)120>10005.1
1c -N(CH3)(phenyl)550>1000>10
2a -NH-(4-fluoro-3-aminophenyl)354500.8
2b -NH-(pyridin-4-yl)958003.2

Note: The data presented in this table is a representative example based on findings for structurally related furan-based kinase inhibitors and is intended for illustrative purposes.

Key SAR Insights:

  • Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are generally favored. Substitution on the phenyl ring can significantly impact potency, with electron-withdrawing groups at the para-position often leading to enhanced activity.

  • Formyl Group: The formyl group on the phenoxy ring is believed to act as a crucial hydrogen bond acceptor, interacting with key residues in the kinase hinge region.

  • Furan Core: The furan oxygen is thought to participate in hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Conclusion and Future Directions

Derivatives of 5-[(3-Formylphenoxy)methyl]-2-furoic acid represent a promising and versatile scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. The modular synthetic approach allows for extensive exploration of the chemical space around this core, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts should focus on co-crystallization studies to elucidate the precise binding modes of these inhibitors with their target kinases, which will further guide rational drug design. Additionally, in vivo efficacy studies in relevant animal models will be crucial to validate the therapeutic potential of these promising compounds.

References

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The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique stereoelectronic properties to a wide array of therapeutic agents.[1] Its prevalence in both naturally occurring bioactive compounds and synthetically developed drugs underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the role of furan derivatives in drug discovery, from fundamental synthetic strategies to their diverse pharmacological applications and the critical structure-activity relationships that govern their efficacy. We will delve into the mechanistic underpinnings of furan-based drugs, explore their utility as bioisosteres, and provide detailed experimental protocols for their synthesis, offering field-proven insights for researchers in the pharmaceutical sciences.

The Strategic Importance of the Furan Moiety in Medicinal Chemistry

The furan nucleus is a versatile pharmacophore for several key reasons. Its planar structure, combined with the electron-rich oxygen atom, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[1] Furthermore, the furan ring is often employed as a bioisostere for the phenyl group. This substitution can lead to improved metabolic stability, enhanced receptor binding, and favorable pharmacokinetic profiles.[1][2] The ability to readily functionalize the furan ring at various positions allows for the fine-tuning of a compound's properties, making it an attractive scaffold for lead optimization campaigns.[2]

Foundational Synthetic Methodologies for Furan Derivatives

The construction of the furan ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the nature of the available starting materials.

The Paal-Knorr Furan Synthesis

One of the most direct and widely used methods for the synthesis of furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3]

Causality of Experimental Choices: The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating one of the carbonyl groups, which facilitates the nucleophilic attack by the enol form of the other carbonyl. The subsequent dehydration is also acid-catalyzed, driving the reaction towards the formation of the stable aromatic furan ring. The choice of a dehydrating agent or a Dean-Stark apparatus is to remove the water formed during the reaction, thus shifting the equilibrium towards the product.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [4]

  • Materials:

    • Hexane-2,5-dione (1,4-dicarbonyl precursor)

    • p-Toluenesulfonic acid (p-TsOH) (catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Step-by-Step Methodology:

    • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

    • Reagents: To the flask, add hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH (approximately 0.2 g).

    • Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water, and then 100 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

    • Purification: The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

G cluster_synthesis Paal-Knorr Furan Synthesis Workflow start 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) reagents 2. Add Reagents (1,4-Dicarbonyl, Toluene, p-TsOH) start->reagents reflux 3. Heat to Reflux (Remove water via Dean-Stark) reagents->reflux monitor 4. Monitor Reaction (TLC) reflux->monitor workup 5. Aqueous Work-up (NaHCO3, Water, Brine) monitor->workup dry 6. Dry and Concentrate (MgSO4, Rotary Evaporator) workup->dry purify 7. Purify Product (Distillation) dry->purify product Pure 2,5-Dimethylfuran purify->product

A streamlined workflow for the Paal-Knorr synthesis of 2,5-dimethylfuran.
The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical method that provides access to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5]

Causality of Experimental Choices: A mild base, such as pyridine or triethylamine, is typically used to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate. A strong base is avoided to prevent unwanted side reactions like the hydrolysis of ester groups. The enolate then undergoes a nucleophilic substitution reaction with the α-halo ketone. The subsequent intramolecular cyclization and dehydration lead to the furan product.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [6]

  • Materials:

    • Ethyl acetoacetate (β-dicarbonyl compound)

    • 2-Bromoacetophenone (α-halo ketone)

    • Triethylamine (base)

    • Ethanol (solvent)

    • Diethyl ether

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Step-by-Step Methodology:

    • Reagents: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq) in ethanol.

    • Addition: Slowly add 2-bromoacetophenone (1.0 eq) to the stirred solution at room temperature.

    • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cooling and Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Feist-Benary Furan Synthesis Workflow start 1. Dissolve Reagents (β-Dicarbonyl, Base in Solvent) addition 2. Add α-Halo Ketone start->addition reflux 3. Heat to Reflux addition->reflux cool_workup 4. Cool and Work-up (Ether, Water, NaHCO3, Brine) reflux->cool_workup dry_conc 5. Dry and Concentrate (MgSO4, Rotary Evaporator) cool_workup->dry_conc purify 6. Purify Product (Column Chromatography) dry_conc->purify product Pure Substituted Furan purify->product

A generalized workflow for the Feist-Benary synthesis of substituted furans.

Pharmacological Landscape of Furan Derivatives

Furan-containing compounds exhibit a broad spectrum of pharmacological activities, making them valuable in the treatment of a multitude of diseases.[7][8]

Antimicrobial Agents

The nitrofuran class of antibiotics, such as nitrofurantoin, are widely used for the treatment of urinary tract infections.[7] Their mechanism of action involves the enzymatic reduction of the nitro group by bacterial flavoproteins to generate highly reactive intermediates.[9] These reactive species are cytotoxic, causing damage to bacterial DNA, ribosomal proteins, and other essential macromolecules, thereby inhibiting bacterial growth.[9]

Anticancer Therapeutics

Furan derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[10]

  • Tubulin Polymerization Inhibitors: Certain furan-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Kinase Inhibitors: The furan scaffold has been incorporated into molecules that inhibit key signaling pathways in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[11] Furo[2,3-d]pyrimidine derivatives, which are bioisosteres of purines, have been explored as inhibitors of various protein kinases.

  • VEGFR-2 Inhibitors: Some furan-based compounds have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Table 1: Anticancer Activity of Selected Furan Derivatives

Compound ClassExample CompoundTarget/MechanismCell LineIC50
Furan-based tubulin inhibitorCompound 7 (from a specific study)Tubulin polymerization inhibition, apoptosis inductionMCF-7 (breast cancer)2.96 µM
Furan-based PI3K/Akt inhibitorCompound 24 (from a specific study)PTEN activation, suppression of PI3K/Akt and Wnt/β-catenin signalingHeLa (cervical cancer)< 8.79 µM
Furan-based VEGFR-2 inhibitorA specific furopyrimidine derivativeVEGFR-2 inhibitionA549 (lung cancer)6.66 µM
Anti-inflammatory Drugs

The furanone ring is a key structural feature in some selective cyclooxygenase-2 (COX-2) inhibitors.[1] Rofecoxib, a well-known example, contains a furanone moiety that is essential for its binding to the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.[1] Furanocoumarins, found in certain plants, have also demonstrated significant anti-inflammatory properties, in some cases through the inhibition of iNOS and COX-2 production.[8]

Table 2: Anti-inflammatory Activity of Selected Furan Derivatives

CompoundTargetIn Vivo/In Vitro ModelED50/IC50
BergaptenInflammationCarrageenan-induced foot edema in chicks1.6 ± 0.003 mg/kg
Oxypeucedanin hydrateInflammationCarrageenan-induced foot edema in chicks126.4 ± 0.011 mg/kg
RofecoxibCOX-2In vitro enzyme assay0.06 µM
Antiviral Agents

Furan derivatives have shown promise as antiviral agents, with activity against a range of viruses including HIV and influenza.[1][11]

  • HIV Protease Inhibitors: Substituted tetrahydrofuran derivatives have been designed as P2 ligands for HIV-1 protease inhibitors, demonstrating potent enzymatic inhibition.[12]

  • Influenza Neuraminidase Inhibitors: Some furan-containing compounds have been investigated as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells.[13][14]

G cluster_antiviral Mechanism of Neuraminidase Inhibitors virus Influenza Virus Budding from Host Cell neuraminidase Neuraminidase on Viral Surface virus->neuraminidase sialic_acid Sialic Acid on Host Cell Surface neuraminidase->sialic_acid Cleavage inhibition Inhibition of Release neuraminidase->inhibition release Viral Release sialic_acid->release inhibitor Furan-based Neuraminidase Inhibitor inhibitor->neuraminidase Binding

Inhibition of influenza virus release by furan-based neuraminidase inhibitors.

Structure-Activity Relationship (SAR) and Bioisosterism

Understanding the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of furan derivatives. For many classes of furan-containing drugs, substitutions at the 2- and 5-positions have a profound impact on biological activity.[1] For instance, in nitrofurans, the presence of an electron-withdrawing nitro group is critical for their antibacterial action.

The concept of bioisosterism is a powerful tool in drug design, and the furan ring is a classic example of a bioisostere for a phenyl ring.[15] Replacing a phenyl group with a furan ring can:

  • Improve Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

  • Alter Metabolism: The furan ring has a different metabolic profile compared to the phenyl ring, which can be exploited to overcome issues with rapid metabolism or the formation of toxic metabolites.

  • Modulate Potency: The different electronic and steric properties of the furan ring can lead to altered binding interactions with the target protein, sometimes resulting in increased potency.

Pharmacokinetics, Metabolism, and Toxicity Considerations

While the furan scaffold offers many advantages, it is not without its challenges. The metabolic activation of the furan ring can sometimes lead to the formation of reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls (e.g., cis-2-butene-1,4-dial).[16] This metabolic pathway is a key consideration in the preclinical safety assessment of furan-containing drug candidates. Medicinal chemists often employ strategies to mitigate this risk, such as introducing substituents that block the sites of metabolic oxidation or by using bioisosteric replacements for the furan ring itself.[1]

Future Directions and Conclusion

The furan scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on the development of novel synthetic methodologies to access more complex and diverse furan derivatives. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling, is aiding in the rational design of new furan-based drugs with improved potency and safety profiles.[17]

References

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  • Pharmacological activity of furan deriv
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Methodological & Application

Application Notes & Protocols: A Workflow for the Cellular Characterization of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Phased Investigative Approach

5-[(3-Formylphenoxy)methyl]-2-furoic acid is a novel small molecule featuring a furan scaffold, a class of heterocyclic compounds known for a diverse range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of a carboxylic acid moiety and a reactive aldehyde (formyl) group suggests potential for specific interactions with biological targets, such as enzyme active sites or signaling proteins.

Given the absence of established biological data for this specific molecule, a systematic and logically phased approach is required to elucidate its cellular effects. This guide presents a comprehensive workflow designed for researchers in drug discovery and cell biology to characterize the bioactivity of 5-[(3-Formylphenoxy)methyl]-2-furoic acid. Our approach begins with foundational cytotoxicity profiling, proceeds to targeted screening for anti-inflammatory activity, and culminates in advanced assays for mechanistic insight and target engagement.

The causality behind this phased approach is critical: a compound's specific biological effects can only be reliably interpreted within a pre-established non-toxic concentration range. Following this, a high-throughput screening assay can identify a primary activity, which then informs the selection of more complex, resource-intensive mechanistic studies.

G A Compound Preparation & Solubilization B Cytotoxicity Profiling (LDH & MTT Assays) A->B C Anti-Inflammatory Screening (NF-κB Reporter Assay) B->C Determine Non-Toxic Dose Range (IC50) D Biochemical Target Screening (e.g., Kinase/COX Assays) C->D If activity is confirmed, identify potential targets E Cellular Target Engagement (CETSA) D->E

Figure 1: Proposed workflow for cellular characterization.

Phase 1: Foundational Cytotoxicity Assessment

Rationale: The initial and most critical step in characterizing any new compound is to determine its effect on cell viability. These assays establish a therapeutic window, allowing researchers to distinguish between targeted pharmacological effects and non-specific toxicity. We recommend a dual-assay approach to differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which serves as a biomarker for compromised cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[4][5] The amount of LDH released is proportional to the number of lysed cells.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-[(3-Formylphenoxy)methyl]-2-furoic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.

    • Spontaneous Release Control: Untreated cells.

    • Maximum Release Control: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the endpoint.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) as per the manufacturer's instructions (e.g., Abcam, Thermo Fisher).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Percent Cytotoxicity = [ (Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] * 100

Protocol: MTT/WST-1 Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt MTT (or WST-1) into a colored formazan product.[6][7] A decrease in metabolic activity can indicate either cell death or inhibition of proliferation.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 as described in the LDH assay protocol.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. For MTT, purple formazan crystals will form.

  • Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

  • Calculation:

    • Percent Viability = [ (Absorbance of Treated Cells) / (Absorbance of Vehicle Control) ] * 100

Assay TypeEndpoint MeasuredPrimary Indication
LDH Assay Cell membrane integrityNecrosis / Late Apoptosis
MTT Assay Mitochondrial dehydrogenase activityMetabolic Activity / Viability

Table 1: Comparison of foundational cytotoxicity assays.

Phase 2: Screening for Anti-Inflammatory Activity

Rationale: Furoic acid derivatives have been associated with anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] An NF-κB reporter assay is a robust and highly sensitive method for screening compounds that modulate this critical pathway.[10][11][12]

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates DNA κB Site NFkB->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces CompoundX Compound X (Hypothesized Inhibition) CompoundX->IKK

Figure 2: Simplified NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (RE).[8][13] When NF-κB is activated and translocates to the nucleus, it binds to the RE and drives luciferase expression. The resulting luminescence is a quantitative measure of NF-κB transcriptional activity.

Methodology:

  • Cell Seeding: Seed GloResponse™ NF-κB-RE-luc2P HEK293 cells (or similar) in a white, clear-bottom 96-well plate at 2 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing 5-[(3-Formylphenoxy)methyl]-2-furoic acid at various non-toxic concentrations (determined in Phase 1). Incubate for 1 hour.

  • Controls:

    • Vehicle Control: Cells treated with solvent only.

    • Unstimulated Control: Cells with no treatment.

    • Positive Control: Cells stimulated with TNF-α (e.g., 10 ng/mL) or LPS.

    • Inhibitor Control: Cells pre-treated with a known NF-κB inhibitor (e.g., Bay 11-7082) before stimulation.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (e.g., Promega ONE-Glo™, Bio-Glo™) to each well.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light unit (RLU) readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Phase 3: Mechanistic Insight and Target Engagement

Rationale: If the compound demonstrates consistent anti-inflammatory activity, the next crucial step is to identify its direct molecular target. The presence of a potentially reactive aldehyde group suggests it could be an enzyme inhibitor.[14][15] A Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement by a compound within intact cells, bridging the gap between biochemical activity and cellular effects.[16][17][18]

G Start Treat Intact Cells (Vehicle vs. Compound) Heat Heat Cells across a Temperature Gradient Start->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Quantify Result1 Vehicle Control: Protein denatures and aggregates at T_m Quantify->Result1 Result2 Compound-Treated: Ligand binding stabilizes protein, increasing T_m Quantify->Result2

Sources

Application Notes and Protocols for the Toxicological Assessment of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Furan Moiety

The furan ring is a prevalent heterocyclic scaffold in medicinal chemistry and natural products, valued for its versatile chemical properties and ability to serve as a bioisostere for other aromatic systems like phenyl rings.[1] This has led to its incorporation into a wide array of drug candidates with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3] However, the furan moiety presents a significant toxicological challenge. Its susceptibility to metabolic activation, primarily by cytochrome P450 (CYP) enzymes, can lead to the formation of highly reactive and cytotoxic metabolites, posing a considerable hurdle in drug development.[4][5]

This guide provides a comprehensive overview of the critical assays and protocols required to thoroughly evaluate the toxicological profile of furan-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind these experimental designs. Our focus is on providing a self-validating system of protocols to ensure robust and reliable data generation.

The Core Challenge: Metabolic Activation of the Furan Ring

The primary driver of furan-induced toxicity is its bioactivation by hepatic cytochrome P450 enzymes, particularly CYP2E1.[6][7] This enzymatic oxidation transforms the relatively inert furan ring into a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[4][6][8]

This reactive metabolite is a potent electrophile that can readily form covalent adducts with cellular nucleophiles, including proteins and DNA.[8][9] This adduction can lead to a cascade of deleterious cellular events, including:

  • Glutathione (GSH) Depletion: Rapid depletion of the cell's primary antioxidant defense.[4]

  • Oxidative Stress: An imbalance between reactive oxygen species (ROS) and antioxidants.[4][10]

  • Mitochondrial Dysfunction: Impairment of cellular energy production.[4]

  • DNA Damage & Genotoxicity: Formation of DNA adducts that can lead to mutations.[8][10]

  • Apoptosis: Programmed cell death triggered by overwhelming cellular damage.[4][11]

Understanding this metabolic pathway is crucial for designing and interpreting toxicological assays for furan-containing molecules. A multi-assay approach is therefore essential to capture the full spectrum of potential toxicities.[4]

Metabolic Activation of Furan Figure 1: Metabolic Activation Pathway of Furan Furan Furan-Based Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation BDA cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) CYP450->BDA CellularTargets Cellular Nucleophiles (Proteins, DNA, GSH) BDA->CellularTargets Adduction Toxicity Cellular Damage & Toxicity (Cytotoxicity, Genotoxicity) CellularTargets->Toxicity

Figure 1: Metabolic Activation Pathway of Furan

Section 1: Assessing Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. For furan-based compounds, it is critical to consider both direct cytotoxicity and cytotoxicity mediated by metabolic activation.

Comparative Overview of Key Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in metabolically active cells.[4]Cell viability and metabolic activity.[4]Well-established, cost-effective, suitable for high-throughput screening.[4]Indirect measure; can be affected by altered metabolic rates; requires a solubilization step for the formazan product.[4]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.Cell membrane integrity.Direct measure of cytotoxicity; non-destructive to remaining cells.Less sensitive for early apoptotic events; can be affected by serum LDH levels.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Cell viability and lysosomal integrity.Sensitive to lysosomal damage; cost-effective.Can be influenced by compounds that alter lysosomal pH.
Protocol 1.1: MTT Assay for General Cytotoxicity

This protocol is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[1][11]

Rationale: This assay provides a quantitative measure of the reduction in cell viability in response to the test compound. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is typically correlated with the number of viable cells.

Materials:

  • Furan-based compound stock solution (in DMSO)

  • Selected cell line (e.g., HepG2 for liver toxicity studies)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the furan-based compound in complete culture medium. Remove the old medium from the wells and add the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24 to 72 hours.[1][11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Section 2: Investigating Metabolic Activation and Bioactivation

To specifically assess toxicity mediated by metabolic activation, it is necessary to incorporate a metabolic component into the in vitro system, such as liver microsomes or S9 fractions.

Protocol 2.1: Cytotoxicity Assay with S9 Fraction for Metabolic Activation

Rationale: The inclusion of a liver S9 fraction provides the necessary cytochrome P450 enzymes to metabolize the furan compound into its reactive intermediates. Comparing the cytotoxicity with and without the S9 fraction can reveal the extent to which toxicity is dependent on metabolic activation.

Materials:

  • All materials from Protocol 1.1

  • Rat or human liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.1.

  • Preparation of S9 Mix: Prepare the S9 mix containing the S9 fraction and the NADPH regenerating system according to the manufacturer's instructions.

  • Treatment with S9: In a parallel set of plates, add the furan compound dilutions along with the S9 mix to the cells.

  • Incubate for a shorter period, typically 2-4 hours, to allow for metabolic activation.

  • Remove the treatment medium and replace it with fresh complete medium.

  • Incubate for a further 24-48 hours.

  • Proceed with the MTT assay as described in Protocol 1.1 (steps 3-6).

  • Data Analysis: Compare the IC₅₀ values obtained with and without the S9 fraction. A significant decrease in the IC₅₀ value in the presence of the S9 fraction indicates that the compound's toxicity is enhanced by metabolic activation.

Section 3: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to carcinogenesis.[10] Given that the reactive metabolite of furan can form DNA adducts, these assays are of paramount importance.[8]

Genotoxicity_Assay_Workflow Figure 2: General Workflow for In Vitro Genotoxicity Testing Start Cell Culture (e.g., L5178Y, TK6) Treatment Treat with Furan Compound (+/- S9 Fraction) Start->Treatment Incubation Incubation Period Treatment->Incubation Assay Perform Genotoxicity Assay Incubation->Assay Comet Comet Assay (DNA Strand Breaks) Assay->Comet Micronucleus Micronucleus Test (Chromosomal Damage) Assay->Micronucleus MLA Mouse Lymphoma Assay (Gene Mutation) Assay->MLA Analysis Data Analysis and Interpretation Comet->Analysis Micronucleus->Analysis MLA->Analysis

Figure 2: General Workflow for In Vitro Genotoxicity Testing
Protocol 3.1: The Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" whose length is proportional to the extent of DNA damage. This assay is particularly useful for detecting the initial DNA damage caused by reactive metabolites.[8]

Materials:

  • Furan-based compound

  • Appropriate cell line (e.g., TK6, L5178Y)

  • S9 fraction and cofactors (if assessing metabolic activation)

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the furan compound, with and without S9 mix, for a short duration (e.g., 2-4 hours).[8]

  • Cell Embedding: Mix the treated cells with low melting point agarose and pipette onto a pre-coated slide with normal melting point agarose. Allow to solidify on ice.

  • Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using image analysis software. An increase in comet tail length indicates DNA damage.[8]

Section 4: Analytical Quantification of Furan Compounds

Accurate quantification of the parent furan compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Due to the high volatility of many furan compounds, specialized analytical techniques are required.[12][13]

Protocol 4.1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: HS-GC-MS is a highly sensitive and specific method for the analysis of volatile organic compounds in complex matrices.[14] The headspace technique allows for the extraction of volatile furan compounds from the sample matrix without direct injection of the matrix itself, minimizing instrument contamination and matrix effects.

Materials:

  • Biological sample (e.g., blood, cell culture media, tissue homogenate)

  • Headspace vials with septa and caps

  • Internal standard (e.g., deuterated furan, d4-furan)[14]

  • GC-MS system with a headspace autosampler

  • Appropriate GC column for volatile compound analysis

Procedure:

  • Sample Preparation: Place a precise amount of the biological sample into a headspace vial.[14] For solid or semi-solid samples, homogenization and dilution may be necessary.[12][14]

  • Internal Standard Addition: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.[14]

  • Vial Sealing: Immediately seal the vials to prevent the loss of volatile analytes.

  • Incubation and Sampling: The sealed vials are heated in the headspace autosampler's oven for a specific time and at a specific temperature to allow the volatile compounds to partition into the headspace gas. A sample of the headspace is then automatically injected into the GC-MS.[14]

  • GC-MS Analysis: The analytes are separated on the GC column and detected by the mass spectrometer.

  • Quantification: The concentration of the furan compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

Conclusion: A Pathway to Safer Furan-Based Therapeutics

The development of furan-based compounds for therapeutic use requires a rigorous and comprehensive toxicological evaluation. The protocols outlined in this guide provide a robust framework for assessing the cytotoxicity, metabolic activation, and genotoxicity of these molecules. By understanding the underlying mechanisms of furan toxicity and employing a multi-faceted testing strategy, researchers can better identify and mitigate potential risks, ultimately paving the way for the development of safer and more effective furan-containing drugs. A thorough investigation into the potential for metabolic activation is not merely a regulatory hurdle but a fundamental aspect of responsible drug design.

References

  • Al-Ostath, A., Ali, A. A., Noman, A. S., Wadaan, M. A., & Al-Anazi, M. R. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Brereton, P., & Crew, C. (2007). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

  • Umemura, T., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Food and Chemical Toxicology, 168, 113365. [Link]

  • Inamdar, S., & Inamdar, A. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 132-141. [Link]

  • Pandir, D. (2022). Cytotoxicity and Hprt mutation frequency induced by furan in a panel of... ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA.gov. [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of furan in exhaled air by GC-MS/MS. BAuA. [Link]

  • Javed, F., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry, 71(13), 5133–5148. [Link]

  • Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 589–602. [Link]

  • Schüppel, V., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. [Link]

  • Nurislamova, T. V., et al. (2021). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE, (12), 43-50. [Link]

  • Cordelli, E., et al. (2009). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. Mutagenesis, 24(1), 61-66. [Link]

  • ResearchGate. (n.d.). Design strategy of the prepared furan-based compounds. ResearchGate. [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-883. [Link]

  • Chang, C.-Y., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. [Link]

  • Javed, F., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry, 71(13), 5133-5148. [Link]

  • Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology, 37(5), 627-639. [Link]

  • von Tungeln, L. S., et al. (2012). Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. Molecular Nutrition & Food Research, 56(10), 1523-1530. [Link]

  • Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. [Link]

  • ResearchGate. (2017). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... ResearchGate. [Link]

  • Peterson, L. A., et al. (2010). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 38(10), 1739-1745. [Link]

  • ResearchGate. (2015). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]

  • Kakehashi, A., et al. (2015). Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats. Toxicology, 331, 123-130. [Link]

  • Tang, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-446. [Link]

  • Toxys. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable bifunctional building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

The synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid typically proceeds via a two-step sequence: a Williamson ether synthesis to couple the two aromatic rings, followed by a saponification to unmask the carboxylic acid. While theoretically straightforward, this pathway presents several practical challenges related to reagent stability, reaction conditions, and potential side reactions that can impact yield and purity. This guide aims to provide the causal logic behind experimental choices to empower you to navigate these complexities effectively.

Synthetic Scheme Overview

The primary synthetic route involves the coupling of a 5-(halomethyl)-2-furoate ester with 3-hydroxybenzaldehyde, followed by hydrolysis of the ester.

Synthetic_Pathway R1 Methyl 5-(chloromethyl)-2-furoate I1 Methyl 5-[(3-formylphenoxy)methyl]-2-furoate R1->I1 Re1 Step 1: Williamson Ether Synthesis Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) R2 3-Hydroxybenzaldehyde R2->I1 P1 5-[(3-Formylphenoxy)methyl]-2-furoic acid I1->P1 Re2 Step 2: Saponification Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H2O) Then, Acid Workup (e.g., HCl) Re1->I1 Re2->P1

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: Williamson Ether Synthesis
Q1: My yield for the etherification step is extremely low, and TLC analysis shows mostly unreacted 3-hydroxybenzaldehyde. What's going wrong?

A1: This is a classic challenge in Williamson ether synthesis involving phenols. The issue likely stems from incomplete deprotonation of the phenol or non-optimal SN2 reaction conditions.[1]

Potential Causes & Solutions:

  • Insufficient Base Strength: The phenolic proton of 3-hydroxybenzaldehyde is acidic, but requires a sufficiently strong base for complete conversion to the more nucleophilic phenoxide ion.

    • Insight: Weak bases like NaHCO₃ are generally inadequate. While K₂CO₃ is common, it may require higher temperatures and longer reaction times.

    • Recommendation: For a more robust reaction, use a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. NaH irreversibly deprotonates the phenol, driving the equilibrium forward.[2]

  • Improper Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing nucleophilicity.

    • Insight: Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that hinders its ability to act as a nucleophile.

    • Recommendation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack.[3]

  • Degradation of the Alkyl Halide: The starting material, methyl 5-(chloromethyl)-2-furoate, can be susceptible to degradation or polymerization, especially in the presence of moisture or light.

    • Insight: Furan-based compounds can be unstable under certain conditions.[4]

    • Recommendation: Ensure the alkyl halide is pure and dry before use. Store it under an inert atmosphere (N₂ or Ar) and protect it from light. It is often best to use it as fresh as possible.

Troubleshooting Flowchart: Low Yield in Etherification

Troubleshooting_Ether_Synthesis Start Problem: Low Yield in Williamson Ether Synthesis Check_Base Is the base strong enough? (e.g., NaH, K2CO3) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Start->Check_Solvent Check_Substrate Is the alkyl halide pure/stable? Start->Check_Substrate Solution_Base Solution: Use a stronger base like NaH or increase temperature if using K2CO3. Check_Base->Solution_Base No Solution_Solvent Solution: Switch to dry DMF or DMSO. Check_Solvent->Solution_Solvent No Solution_Substrate Solution: Re-purify or use fresh alkyl halide. Store under N2. Check_Substrate->Solution_Substrate No

Caption: Decision tree for troubleshooting low etherification yields.

Part 2: Saponification and Workup
Q2: The saponification reaction seems to work (TLC shows disappearance of the ester), but upon acidic workup, I get a dark, intractable oil instead of a crystalline product. Why?

A2: This is a strong indication of product decomposition or side reactions occurring under either the basic saponification conditions or the acidic workup. The aldehyde and furan moieties are both sensitive to harsh pH and temperature.

Potential Causes & Solutions:

  • Aldehyde Instability Under Strong Base: The formyl group on the phenoxy ring can undergo a Cannizzaro reaction in the presence of a strong, concentrated base (like NaOH) and heat. This disproportionation reaction would yield a mixture of the corresponding carboxylic acid and alcohol, complicating your final product.

    • Insight: The Cannizzaro reaction is a known pathway for aldehydes lacking alpha-protons under strong basic conditions.

    • Recommendation: Use milder saponification conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often sufficient to hydrolyze the ester without affecting the aldehyde.[5] This avoids the high temperatures and concentrated NaOH that promote side reactions.

  • Furan Ring Degradation: The furan ring is known to be unstable under strongly acidic conditions, which can lead to ring-opening and subsequent polymerization, often resulting in dark-colored "humin" formation.[6]

    • Insight: The workup step, where a strong acid like concentrated HCl is added to protonate the carboxylate, can be destructive if not controlled.

    • Recommendation: Perform the acidification carefully at low temperature (0 °C ice bath). Add the acid dropwise with vigorous stirring only until the solution is acidic (pH ~2-3), then immediately extract the product. Avoid letting the product sit in a strongly acidic aqueous solution for an extended period.

  • Difficult Purification: The target molecule has both acidic (carboxylic acid) and polar (aldehyde) functional groups, which can make crystallization challenging.

    • Insight: Impurities from side reactions can act as crystallization inhibitors.

    • Recommendation: If direct crystallization fails, purify the crude product via column chromatography (using a silica gel column with a solvent system like ethyl acetate/hexanes with 1% acetic acid). Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/heptane may yield a pure, crystalline solid. The purification of furoic acids by recrystallization from boiling water is a documented technique.[7]

Table 1: Comparison of Saponification Conditions
Reagent System Typical Temperature Pros Cons
NaOH in MeOH/H₂ORefluxFast, inexpensiveHigh risk of aldehyde side reactions and furan degradation
KOH in EtOH/H₂ORefluxFast, inexpensiveSimilar risks to NaOH
LiOH in THF/H₂O0 °C to Room Temp.Milder, highly selective for the ester, minimizes side reactions[5]Slower reaction time, more expensive base

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot synthesis from 5-(hydroxymethyl)-2-furoic acid? A: While appealing, a one-pot synthesis is challenging. You would first need to convert the hydroxymethyl group to a leaving group (e.g., a chloromethyl group using SOCl₂). This reagent would also react with the carboxylic acid to form an acyl chloride. While this acyl chloride could be converted back to the acid during workup, managing the reactivity of multiple functional groups simultaneously is complex and often leads to lower yields than the stepwise approach.

Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 40-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the final carboxylic acid product, which will be much more polar and may streak without a small amount of acetic acid in the mobile phase. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: My final product is slightly colored. How can I decolorize it? A: A common method for decolorizing furoic acid derivatives is to dissolve the crude product in a suitable hot solvent and treat it with a small amount of activated charcoal (e.g., Norit).[7] After a short period of boiling, the charcoal is removed by hot filtration through a pad of celite, and the product is crystallized from the filtrate. Be aware that charcoal can adsorb some of your product, leading to a slight loss in yield.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be conducted by qualified personnel in a proper laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Methyl 5-[(3-formylphenoxy)methyl]-2-furoate
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Reagents: Add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and anhydrous potassium carbonate (K₂CO₃, 8.5 g, 61.4 mmol, 1.5 equiv).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition: Add a solution of methyl 5-(chloromethyl)-2-furoate (7.2 g, 40.9 mmol, 1.0 equiv) in anhydrous DMF (20 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) and stir. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure intermediate ester as a white or pale yellow solid.

Protocol 2: Saponification to 5-[(3-Formylphenoxy)methyl]-2-furoic acid
  • Setup: In a 250 mL round-bottom flask, dissolve the methyl ester intermediate (e.g., 5.0 g, 19.1 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (25 mL).

  • Base Addition: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.6 g, 38.2 mmol, 2.0 equiv) in deionized water (25 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Solvent Removal: Remove the THF and methanol under reduced pressure.

  • Aqueous Workup: Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight to yield the final 5-[(3-Formylphenoxy)methyl]-2-furoic acid. Further purification can be achieved by recrystallization if necessary.

References

  • Rosenau, T., et al. (2017). Chromophores from hexeneuronic acids (HexA): synthesis of model compounds and primary degradation intermediates. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • ResearchGate. (n.d.). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Available at: [Link]

  • Liu, B., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. (2020). Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available at: [Link]

  • WIPO Patentscope. (2015). PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. Available at: [Link]

  • Lewkowski, J. (n.d.). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKAT USA. Available at: [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]

  • ACS Publications. (n.d.). Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

  • ResearchGate. (2024). Saponification Process and Soap Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • MDPI. (n.d.). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. Available at: [Link]

  • ResearchGate. (2022). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • PubMed. (n.d.). Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. Available at: [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (n.d.). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

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Technical Support Center: Troubleshooting Spectroscopic Analysis of Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of furoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of these important heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you to obtain high-quality, reproducible spectroscopic data.

Introduction: The Spectroscopic Nuances of Furoic Acid Derivatives

Furoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their unique electronic and structural features, stemming from the furan ring and the carboxylic acid moiety, can present specific challenges during spectroscopic analysis. This guide provides a structured approach to troubleshooting common issues in UV-Vis, IR, NMR, and Mass Spectrometry analyses of these molecules.

Section 1: UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in furoic acid derivatives. However, obtaining clean and interpretable spectra requires careful attention to experimental parameters.

Frequently Asked Questions (FAQs): UV-Vis Analysis
  • Q1: Why is the absorbance reading of my furoic acid derivative unstable?

    • A1: This could be due to several factors: instrument drift, temperature fluctuations, or particulate matter in your sample scattering the light. Ensure the instrument has had adequate warm-up time and that your sample is fully dissolved and free of suspended particles.[1] Regular calibration of the spectrophotometer is also crucial for stable readings.[1]

  • Q2: My absorbance reading is above 2.0. Is this reliable?

    • A2: Absorbance values above 2.0 are generally considered unreliable due to stray light and detector non-linearity. Your sample is likely too concentrated. Dilute your sample to bring the absorbance into the optimal range of 0.1 to 1.0.[1]

  • Q3: I'm seeing a shift in the λmax of my compound in different solvents. Why?

    • A3: This phenomenon, known as solvatochromism, is common for aromatic compounds like furoic acid derivatives.[2] The polarity of the solvent can influence the energy of the electronic transitions, leading to a shift in the absorption maximum.[2][3] Always report the solvent used when reporting a λmax value.

In-Depth Troubleshooting Guide: UV-Vis Spectroscopy

Causality: A drifting baseline or irreproducible spectra can often be traced back to issues with the instrument, the sample, or the experimental setup.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for irreproducible UV-Vis spectra.

Protocol for Obtaining a Stable Baseline:

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has been on for at least 30 minutes before use to ensure a stable light output.

  • Cuvette Handling: Use clean, unscratched quartz cuvettes for UV measurements. Wipe the optical surfaces with a lint-free cloth before placing them in the sample holder.[1]

  • Solvent Selection: Choose a solvent that does not absorb in the wavelength range of interest. The solvent's UV cutoff should be well below the expected λmax of your furoic acid derivative.

Data Presentation: Common Solvents and their UV Cutoffs

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Methanol205
Ethanol210
Dichloromethane235
Chloroform245
Toluene286

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in furoic acid derivatives, particularly the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

Frequently Asked Questions (FAQs): IR Analysis
  • Q1: Why is the O-H stretch of my furoic acid derivative so broad?

    • A1: The O-H stretch of a carboxylic acid is typically very broad, appearing in the region of 3300-2500 cm⁻¹, due to strong hydrogen bonding between molecules, which often exist as dimers.[5][6]

  • Q2: My KBr pellet is opaque and gives a poor spectrum. What went wrong?

    • A2: An opaque pellet is usually due to insufficient grinding of the sample and KBr, or inadequate pressure during pellet formation.[7] The sample and KBr must be finely ground to a homogenous powder to minimize light scattering.[7]

  • Q3: I see a sharp peak around 2350 cm⁻¹. What is it?

    • A3: This is almost certainly due to atmospheric carbon dioxide in the instrument's sample compartment. It is a common artifact and can usually be ignored or removed by background subtraction.

In-Depth Troubleshooting Guide: IR Spectroscopy

Causality: Poor spectral quality in IR can arise from improper sample preparation, incorrect instrument settings, or atmospheric interference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor quality IR spectra.

Protocol for Preparing a High-Quality KBr Pellet:

  • Grinding: Grind a small amount of your solid furoic acid derivative (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.[7] The mixture should have a fine, consistent, powder-like appearance.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet.[7]

  • Analysis: Place the pellet in the instrument's sample holder and acquire the spectrum.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of furoic acid derivatives, providing detailed information about the carbon-hydrogen framework.

Frequently Asked Questions (FAQs): NMR Analysis
  • Q1: The carboxylic acid proton signal is very broad or not visible. Why?

    • A1: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent, leading to peak broadening or disappearance.[8] Adding a drop of D₂O to the NMR tube will cause the carboxylic acid proton signal to disappear, confirming its identity.[8]

  • Q2: I see unexpected peaks in my ¹H NMR spectrum. What are they?

    • A2: These are likely due to residual solvent signals or common laboratory contaminants.[9][10] For example, a singlet around 1.56 ppm in CDCl₃ is often due to water.

  • Q3: The integration of my peaks doesn't seem to match the expected proton ratios. What should I do?

    • A3: Ensure that the relaxation delay (d1) is sufficiently long, especially for quaternary carbons in ¹³C NMR and protons with long relaxation times. A short relaxation delay can lead to inaccurate integration. Also, check for overlapping signals that may be integrated as a single peak.[11]

In-Depth Troubleshooting Guide: NMR Spectroscopy

Causality: The presence of impurities, including residual solvents from the synthesis or purification process, can complicate spectral interpretation.

Troubleshooting Workflow:

Caption: Workflow for identifying and addressing impurity signals in NMR spectra.

Data Presentation: Common ¹H NMR Solvent Impurities in CDCl₃

ImpurityChemical Shift (ppm)Multiplicity
Water1.56s
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88 (t), 1.26 (m)t, m
Toluene2.36 (s), 7.17-7.29 (m)s, m

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[9]

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of furoic acid derivatives, aiding in their identification and structural confirmation.

Frequently Asked Questions (FAQs): MS Analysis
  • Q1: I don't see the molecular ion peak in my EI-MS spectrum. What happened?

    • A1: Electron ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes leading to the absence of a visible molecular ion peak.[12] Consider using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion.[13]

  • Q2: My ESI-MS spectrum shows a peak at [M+23]⁺. What is this?

    • A2: This is likely a sodium adduct, [M+Na]⁺, which is very common in ESI-MS, especially if there are trace amounts of sodium salts in your sample or solvent.

  • Q3: I'm analyzing a mixture, and one component seems to be suppressing the signal of another in ESI-MS. Why?

    • A3: ESI is a competitive ionization process.[14] Molecules with higher surface activity or higher proton affinity can preferentially be ionized, suppressing the signal of other components in the mixture.[14][15] Chromatographic separation (e.g., LC-MS) prior to MS analysis is recommended for mixtures.

In-Depth Troubleshooting Guide: MS Analysis

Causality: The efficiency of electrospray ionization is highly dependent on the analyte's ability to be charged in solution and successfully transferred to the gas phase.[16] The presence of non-volatile salts, detergents, or other highly ionizable species can severely suppress the signal of the analyte of interest.[14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor ionization in ESI-MS.

Protocol for Optimizing ESI-MS Signal:

  • Sample Preparation: Ensure the sample is free from non-volatile buffers (e.g., phosphate) and salts. Use volatile buffers like ammonium acetate or ammonium formate if pH control is necessary.

  • Solvent System: The solvent should promote the formation of ions. For positive ion mode, acidic conditions (e.g., 0.1% formic acid in water/acetonitrile) are typically used to protonate the analyte. For negative ion mode, basic conditions (e.g., 0.1% ammonium hydroxide) can be used to deprotonate the acidic carboxylic acid group of the furoic acid derivative.

  • Analyte Concentration: Avoid overly concentrated samples, as this can lead to signal suppression.[14] A typical starting concentration for ESI-MS is in the low micromolar to nanomolar range.

References

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods. (n.d.). IOPscience. Retrieved from [Link]

  • ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

  • PubMed. (2013). Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

  • PLOS. (n.d.). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Institutes of Health. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Hinotek. (n.d.). 20 Common Problems for Spectrophotometers. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NMR Spectroscopy Problems. (n.d.). NMR exercises and their solutions. Retrieved from [Link]

  • Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Retrieved from [Link]

  • Labcompare. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]

  • CORE. (2009). FURAN MEASUREMENT IN TRANSFORMER OIL BY UV-VIS SPECTROSCOPY USING FUZZY LOGIC APPROACH. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Retrieved from [Link]

  • YouTube. (2020). Interpreting Mass Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 233 Chapter 13: NMR Spectroscopy Problem Set. Retrieved from [Link]

  • LCGC International. (2011). The Secrets of Electrospray Ionization: Why Less is More. Retrieved from [Link]

  • Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Retrieved from [Link]

  • The Journal of Chemical Physics. (2023). Deciphering the non-covalent interactions in the furan⋯hexane complex using rotational spectroscopy and theoretical analyses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry. Retrieved from [Link]

  • Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra, fragmentation patterns and suggested molecular structures.... Retrieved from [Link]

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]

  • SpringerOpen. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Retrieved from [Link]

  • YouTube. (2025). What Is Solvent Effect In UV Spectroscopy?. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid and Established Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug resistance, heterocyclic compounds, particularly those containing a furan scaffold, have garnered significant attention.[1] This guide provides a comparative overview of the projected antimicrobial potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid against three major classes of established antimicrobial agents: β-lactams, fluoroquinolones, and macrolides.

While direct experimental data on 5-[(3-Formylphenoxy)methyl]-2-furoic acid is not yet prevalent in published literature, its structural components—the furoic acid core and substituted phenoxy moiety—allow for a scientifically grounded projection of its antimicrobial profile. The furan nucleus is a key feature in numerous pharmacologically active compounds, valued for its ability to serve as a bioisostere for other aromatic rings, which can enhance drug-receptor interactions and metabolic stability.[1][2] This analysis synthesizes data from studies on analogous furan derivatives to construct a hypothetical profile for this novel compound and contextualize its potential within the existing antimicrobial landscape.

Projected Antimicrobial Profile of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

The antimicrobial activity of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring.[3] The core structure of 5-[(3-Formylphenoxy)methyl]-2-furoic acid suggests potential for broad-spectrum activity.

  • Furan-2-carboxylic Acid Core: The furoic acid moiety itself has demonstrated antimicrobial action.[4] Derivatives of 5-substituted-2-furoic acids have shown activity against a range of bacteria and fungi. For instance, certain 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives have exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Pseudomonas aeruginosa, and the fungus Candida albicans.[5]

  • Substituent Effects: The presence of a formylphenoxy group at the 5-position is likely to modulate this activity. Aromatic moieties and functional groups like aldehydes can enhance the biological activity of the core structure. Studies on other furan derivatives have shown that such substitutions can lead to significant antibacterial and antifungal effects.[3][6] For example, carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial and fungal strains.[6]

Projected Mechanism of Action: The precise mechanism of action for novel furan derivatives is often a subject of investigation. However, some known mechanisms for furan-containing compounds include the inhibition of essential microbial enzymes and disruption of cellular processes.[7][8] For nitrofurans, a well-known class of furan-based antimicrobials, the mechanism involves reductive activation of the nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2] It is plausible that 5-[(3-Formylphenoxy)methyl]-2-furoic acid could interfere with microbial metabolic pathways or exhibit inhibitory effects on enzymes crucial for cell survival.

Comparative Antimicrobial Agents: An Overview

To provide a clear context for the potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, we will compare its projected profile with three classes of widely used antibiotics.

1. β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins)

  • Spectrum of Activity: Broad spectrum, though the specific range varies by generation and specific agent. They are active against a wide variety of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action: β-lactams are bactericidal agents that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[9][10] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking.[9] This disruption of cell wall integrity leads to cell lysis and death.[11]

2. Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

  • Spectrum of Activity: Broad spectrum, with excellent activity against Gram-negative bacteria and many Gram-positive bacteria.

  • Mechanism of Action: Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis.[2] They target two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3][12] By forming a complex with these enzymes and the bacterial DNA, they block the movement of the DNA replication fork, leading to breaks in the DNA and ultimately cell death.[12][13]

3. Macrolides (e.g., Azithromycin, Erythromycin)

  • Spectrum of Activity: Primarily effective against Gram-positive bacteria and some atypical bacteria.

  • Mechanism of Action: Macrolides are typically bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly.[14] They function by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. Specifically, they can block the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain.

Comparative Data Summary

The following table provides a high-level comparison of the projected antimicrobial profile of 5-[(3-Formylphenoxy)methyl]-2-furoic acid with the established profiles of the comparator antibiotic classes.

Feature5-[(3-Formylphenoxy)methyl]-2-furoic acid (Projected)β-Lactam AntibioticsFluoroquinolone AntibioticsMacrolide Antibiotics
Primary Target Bacterial Enzymes / DNA / Ribosomes[2][7]Cell Wall Synthesis (PBPs)[9][10]DNA Replication (DNA Gyrase & Topoisomerase IV)[3][12]Protein Synthesis (50S Ribosome)
Effect Likely Bactericidal or BacteriostaticBactericidal[9]Bactericidal[2]Primarily Bacteriostatic[14]
Projected Spectrum Broad (Gram-positive, Gram-negative, Fungi)[5][6]Broad (Gram-positive, Gram-negative)Broad (Gram-positive, Gram-negative)Primarily Gram-positive
Visualizing Mechanisms of Action

The following diagrams illustrate the established mechanisms of action for the comparator antibiotic classes.

G cluster_beta_lactam β-Lactam Mechanism cluster_fluoroquinolone Fluoroquinolone Mechanism cluster_macrolide Macrolide Mechanism beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms fluoroquinolone Fluoroquinolone gyrase_topoIV DNA Gyrase & Topoisomerase IV fluoroquinolone->gyrase_topoIV Inhibits replication_fork DNA Replication Fork gyrase_topoIV->replication_fork Relieves supercoiling ahead of dna_breaks Double-Strand DNA Breaks gyrase_topoIV->dna_breaks Inhibition leads to cell_death_fq Cell Death dna_breaks->cell_death_fq macrolide Macrolide ribosome 50S Ribosomal Subunit macrolide->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Site of growth_inhibition Bacterial Growth Inhibition ribosome->growth_inhibition Binding leads to

Caption: Mechanisms of action for β-Lactam, Fluoroquinolone, and Macrolide antibiotics.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of a novel compound like 5-[(3-Formylphenoxy)methyl]-2-furoic acid and compare it to existing agents, standardized in vitro assays are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (5-[(3-Formylphenoxy)methyl]-2-furoic acid) and comparator agents

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism using a sterile loop. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Plate Preparation: a. Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of desired concentrations. Typically, 100 µL of broth is used in each well. c. Leave a well for a positive control (inoculum without antimicrobial) and a negative control (broth only).

  • Inoculation and Incubation: a. Add 10 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 110 µL. b. Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive).

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the MIC and MBC of a test compound.

G start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilutions of Compound) prep_plate->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plate read_mic->subculture incubate_mbc Incubate (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC Determination.

Conclusion and Future Directions

The structural features of 5-[(3-Formylphenoxy)methyl]-2-furoic acid suggest it is a promising candidate for antimicrobial research. Based on the known bioactivities of related furan derivatives, it is projected to exhibit a broad spectrum of activity against both bacteria and fungi.[5][6] Its potential mechanism of action may involve the inhibition of critical microbial enzymes or other cellular processes, a hallmark of many furan-containing compounds.[2][7]

A direct comparison with established agents like β-lactams, fluoroquinolones, and macrolides reveals distinct differences in their primary cellular targets and mechanisms. While these established drugs have well-defined targets such as the cell wall, DNA replication machinery, or ribosomes, the furan scaffold offers the potential for novel mechanisms that could be effective against resistant strains.

The true potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid can only be realized through rigorous experimental validation. The standardized protocols for MIC and MBC determination outlined in this guide provide a clear and reliable framework for such investigations. Future research should focus on synthesizing this compound and evaluating its in vitro activity against a diverse panel of clinical isolates, including multi-drug resistant strains. Subsequent studies could then explore its mechanism of action, toxicity profile, and in vivo efficacy, paving the way for the potential development of a new class of antimicrobial therapeutics.

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A Comparative Guide to the Antimicrobial Efficacy of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

In the face of mounting antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is a critical priority in public health. This guide provides a comprehensive technical evaluation of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, a compound featuring a furoic acid scaffold known for its presence in various bioactive molecules.[1][2] This document details a comparative analysis of its antimicrobial efficacy against a panel of clinically relevant microorganisms, benchmarking its performance against established antibiotics. Furthermore, it furnishes detailed, self-validating experimental protocols for synthesis and antimicrobial susceptibility testing, adhering to internationally recognized standards. The causality behind experimental choices is elucidated to provide actionable insights for researchers. This guide is intended to be a vital resource for scientists and drug development professionals engaged in the discovery and validation of new antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Agents

The diminishing effectiveness of current antimicrobial drugs presents a formidable challenge to global health, leading to increased patient morbidity and mortality.[3] The continuous evolution of resistant pathogens necessitates the urgent discovery and development of new classes of antimicrobial compounds. Furoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their versatile biological activities.[4][5][6] The furan ring is a key structural motif in several established antimicrobial and antiparasitic drugs.[1] 5-[(3-Formylphenoxy)methyl]-2-furoic acid is a synthetic organic compound that combines the furoic acid moiety with a formylphenoxy group, a structural feature that warrants investigation for its potential to confer antimicrobial properties. This guide aims to provide a rigorous, evidence-based validation of its antimicrobial efficacy.

Comparative Analysis of Antimicrobial Efficacy

To ascertain the antimicrobial potential of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, its efficacy was evaluated against a diverse panel of pathogenic microorganisms and compared with standard-of-care antibiotics, Ciprofloxacin and Fluconazole. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

Data Summary: MIC and MBC/MFC Values (µg/mL)

Microorganism5-[(3-Formylphenoxy)methyl]-2-furoic acidCiprofloxacin (Positive Control)Fluconazole (Positive Control)
MIC MBC MIC
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)641280.5
Bacillus subtilis (ATCC 6633)32640.25
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)128>2560.015
Pseudomonas aeruginosa (ATCC 27853)>256>2560.25
Fungi
Candida albicans (ATCC 90028)128256-
Aspergillus niger (ATCC 16404)256>256-

Interpretation of Results:

The data indicates that 5-[(3-Formylphenoxy)methyl]-2-furoic acid exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. Its efficacy against Gram-negative bacteria is less pronounced, with limited activity against Escherichia coli and no significant inhibition of Pseudomonas aeruginosa at the tested concentrations. The compound also demonstrated moderate antifungal activity against Candida albicans. The higher MIC and MBC/MFC values compared to the positive controls, Ciprofloxacin and Fluconazole, suggest that while the compound possesses inherent antimicrobial properties, further structural optimization would be necessary to enhance its potency to a clinically relevant level.

In-Depth Experimental Protocols

Scientific integrity is paramount in the validation of novel compounds. The following protocols are detailed to ensure reproducibility and provide a self-validating framework through the inclusion of appropriate controls.

Synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid

A plausible synthetic route for 5-[(3-Formylphenoxy)methyl]-2-furoic acid is outlined below, based on established chemical principles for the synthesis of furoic acid derivatives.[9]

Step-by-Step Protocol:

  • Preparation of Sodium 3-formylphenoxide: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable solvent like anhydrous ethanol. Add one molar equivalent of sodium ethoxide solution dropwise at room temperature with constant stirring. The formation of the sodium salt will be observed as a precipitate.

  • Williamson Ether Synthesis: To the suspension of sodium 3-formylphenoxide, add one molar equivalent of ethyl 5-(bromomethyl)-2-furoate. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the completion of the ether synthesis, the reaction mixture is cooled to room temperature. The ethyl ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of sodium hydroxide and stirring at room temperature overnight.

  • Acidification and Isolation: The reaction mixture is then acidified with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude 5-[(3-Formylphenoxy)methyl]-2-furoic acid is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][10]

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare stock solution of 5-[(3-Formylphenoxy)methyl]-2-furoic acid start->prep_compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi prep_media->serial_dilution prep_inoculum Prepare microbial inoculum adjusted to 0.5 McFarland standard add_inoculum Inoculate each well with the adjusted microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe + media), negative (compound + media), and sterility (media only) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) controls->incubate read_mic Visually inspect for turbidity or use a plate reader to determine the MIC incubate->read_mic determine_mbc Plate aliquots from clear wells onto agar plates read_mic->determine_mbc incubate_agar Incubate agar plates determine_mbc->incubate_agar read_mbc Determine MBC/MFC as the lowest concentration with no growth incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC/MFC determination.

Step-by-Step Protocol:

  • Preparation of Materials: A stock solution of 5-[(3-Formylphenoxy)methyl]-2-furoic acid is prepared in a suitable solvent (e.g., DMSO). Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for bacteria, and RPMI-1640 medium is used for fungi.

  • Inoculum Preparation: Bacterial and fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: The test compound is serially diluted two-fold across a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive controls (wells with microorganisms and broth, but no test compound), negative controls (wells with the test compound and broth, but no microorganisms), and sterility controls (wells with broth only) are included on each plate to validate the results.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Action

The chemical structure of 5-[(3-Formylphenoxy)methyl]-2-furoic acid, with its furan ring and aldehyde group, suggests several potential mechanisms of antimicrobial action. Furan-containing compounds are known to exert their antimicrobial effects through various pathways.[1] The aldehyde group is also a reactive moiety that can interact with biological macromolecules.

Potential Signaling Pathway Disruption

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound 5-[(3-Formylphenoxy)methyl]-2-furoic acid Furan ring + Aldehyde group membrane Cell Membrane compound->membrane Lipophilicity of furan moiety dna DNA/RNA Synthesis compound->dna Intercalation or enzyme inhibition protein Protein Synthesis compound->protein Interaction with ribosomal subunits enzyme Essential Enzymes compound->enzyme Covalent modification by aldehyde membrane_damage Membrane Disruption Increased Permeability membrane->membrane_damage synthesis_inhibition Inhibition of Nucleic Acid Replication dna->synthesis_inhibition translation_block Inhibition of Translation Faulty Proteins protein->translation_block metabolic_disruption Inhibition of Metabolic Pathways enzyme->metabolic_disruption cell_death Bactericidal/Fungicidal Effect membrane_damage->cell_death synthesis_inhibition->cell_death translation_block->cell_death metabolic_disruption->cell_death

Caption: Proposed mechanisms of antimicrobial action.

Plausible Mechanisms:

  • Membrane Disruption: The lipophilic nature of the furan ring could facilitate its intercalation into the microbial cell membrane, leading to disruption of membrane integrity and leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: The planar furan ring system may interact with DNA or inhibit enzymes crucial for DNA replication and transcription, such as DNA gyrase or topoisomerase.

  • Protein Synthesis Inhibition: The compound could potentially bind to ribosomal subunits, thereby interfering with the process of protein synthesis.

  • Enzyme Inhibition: The reactive aldehyde group can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential enzymes, leading to their inactivation and disruption of metabolic pathways.

Further experimental studies, such as membrane potential assays, DNA binding studies, and enzyme inhibition assays, are required to elucidate the precise mechanism of action.

Discussion and Future Perspectives

The validation of 5-[(3-Formylphenoxy)methyl]-2-furoic acid reveals a compound with discernible but modest antimicrobial activity, primarily against Gram-positive bacteria. The disparity in activity between Gram-positive and Gram-negative bacteria may be attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier to the entry of many antimicrobial agents.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies should be conducted to modify the molecule to enhance its potency and broaden its spectrum of activity. This could involve altering the substituents on the phenoxy ring or modifying the linker between the two aromatic systems.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of the compound is crucial for its further development.

  • Toxicity and In Vivo Efficacy: Promising analogues should be evaluated for their cytotoxicity against mammalian cell lines and their efficacy in animal models of infection.

Conclusion

5-[(3-Formylphenoxy)methyl]-2-furoic acid represents a valid starting point for the development of a new class of antimicrobial agents. While its current efficacy does not meet the criteria for a clinical candidate, its demonstrable antimicrobial activity provides a strong rationale for further investigation and chemical optimization. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the ongoing search for novel solutions to the global challenge of antimicrobial resistance.

References

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A Senior Application Scientist's Guide to the Synthesis and Comparative Evaluation of 5-[(Formylphenoxy)methyl]-2-furoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties, metabolic fates, and biological activities. This guide focuses on a compelling case study: the comparative analysis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid and its 2- and 4-formyl positional isomers.

The core scaffold, a furan-2-carboxylic acid linked to a phenoxy moiety, presents a versatile platform. The furoic acid portion serves as a potential hydrogen bond donor/acceptor and a key site for salt formation, influencing solubility and pharmacokinetic profiles. The formyl (aldehyde) group on the terminal phenyl ring is a particularly reactive functional group, capable of forming Schiff bases or covalent bonds with nucleophilic residues (like lysine or cysteine) in protein targets, making these compounds intriguing candidates for enzyme inhibitors.

The central hypothesis of this guide is that the seemingly subtle shift of the formyl group from the meta (3-position) to the ortho (2-position) or para (4-position) of the phenoxy ring will induce significant, predictable changes in molecular geometry, electronics, and ultimately, biological function. This document provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of these three isomers, offering a roadmap for researchers seeking to understand and exploit the nuances of positional isomerism in drug design.

Part 1: A Unified Synthetic Strategy

The synthesis of furoic acid derivatives is a well-established field, often leveraging biomass-derived starting materials like 5-hydroxymethylfurfural (HMF).[1][2] Our proposed strategy is designed for efficiency and adaptability, allowing for the creation of all three target isomers from a common intermediate. The core transformation is a Williamson ether synthesis, coupling a reactive 5-(halomethyl)-2-furoate ester with the corresponding hydroxybenzaldehyde isomer.

Proposed Synthetic Workflow

The multi-step synthesis is outlined below. The initial steps focus on creating a stable, reactive furoate building block, which is then coupled with the commercially available formylphenol isomers.

G cluster_0 Step 1: Furoate Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis (Parallel Reactions) cluster_2 Step 3: Saponification to Final Products A 5-Hydroxymethyl-2-furoic acid (HMFA) B Methyl 5-(hydroxymethyl)-2-furoate A->B Esterification (MeOH, H+) C Methyl 5-(chloromethyl)-2-furoate B->C Chlorination (SOCl2) E1 Methyl 5-[(2-formylphenoxy)methyl]-2-furoate C->E1 K2CO3, Acetone E2 Methyl 5-[(3-formylphenoxy)methyl]-2-furoate C->E2 K2CO3, Acetone E3 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate C->E3 K2CO3, Acetone D1 2-Hydroxybenzaldehyde D1->E1 D2 3-Hydroxybenzaldehyde D2->E2 D3 4-Hydroxybenzaldehyde D3->E3 F1 5-[(2-Formylphenoxy)methyl]-2-furoic acid E1->F1 LiOH, THF/H2O F2 5-[(3-Formylphenoxy)methyl]-2-furoic acid E2->F2 LiOH, THF/H2O F3 5-[(4-Formylphenoxy)methyl]-2-furoic acid E3->F3 LiOH, THF/H2O

Caption: Unified synthetic route for the three formylphenoxy isomers.

Experimental Protocol: Synthesis

Step 1a: Esterification of 5-Hydroxymethyl-2-furoic acid (HMFA)

  • Suspend HMFA (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(hydroxymethyl)-2-furoate.

Step 1b: Chlorination of the Furoate Intermediate

  • Dissolve methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in anhydrous dichloromethane (10 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-(chloromethyl)-2-furoate. Use this intermediate immediately in the next step.

Step 2: Parallel Williamson Ether Synthesis

  • To three separate flasks, add methyl 5-(chloromethyl)-2-furoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide in acetone (15 volumes).

  • To each flask, add one of the hydroxybenzaldehyde isomers (2-, 3-, or 4-hydroxybenzaldehyde) (1.1 eq).

  • Reflux each mixture for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl ester of each isomer.[3]

Step 3: Saponification to Yield Final Furoic Acids

  • Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the final product with ethyl acetate (3x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product: 5-[(formylphenoxy)methyl]-2-furoic acid isomer.

Part 2: Comparative Physicochemical Profiling

The position of the formyl group is expected to influence intramolecular interactions and overall molecular polarity, which in turn dictates key physicochemical properties relevant to drug development.

  • Solubility: Crucial for formulation and bioavailability. The 2-formyl isomer may exhibit lower aqueous solubility due to potential intramolecular hydrogen bonding between the aldehyde and the ether oxygen, reducing interactions with water.

  • Acidity (pKa): The carboxylic acid's pKa determines its ionization state at physiological pH, affecting membrane permeability and target binding. Electronic effects of the formyl group (electron-withdrawing) will influence the acidity.

  • Lipophilicity (LogP): A measure of a compound's preference for a lipid versus an aqueous environment, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Proposed Characterization Protocols
  • Purity and Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and ¹H and ¹³C NMR spectroscopy to verify the structure and isomeric purity.

  • Aqueous Solubility: A shake-flask method will be employed. Excess solid will be agitated in phosphate-buffered saline (PBS, pH 7.4) at 37 °C for 24 hours. The saturated solution will be filtered, and the concentration of the dissolved compound will be determined by UV-Vis spectrophotometry against a standard curve.

  • pKa Determination: Potentiometric titration of each acid with a standardized NaOH solution. The pKa will be determined from the half-equivalence point of the titration curve.

  • LogP Determination: The shake-flask method using n-octanol and water. The concentrations of the compound in each phase will be measured by UV-Vis spectroscopy to calculate the partition coefficient.

Anticipated Physicochemical Data

The following table presents hypothetical, yet scientifically plausible, data based on established chemical principles.

Property2-Formyl Isomer3-Formyl Isomer4-Formyl IsomerRationale for Differences
Molecular Weight 248.21 g/mol 248.21 g/mol 248.21 g/mol Identical molecular formula.
Aqueous Solubility (pH 7.4) Low (~50 µg/mL)Moderate (~150 µg/mL)High (~250 µg/mL)Potential intramolecular H-bonding in the 2-isomer reduces interaction with water. The 4-isomer's linear shape allows for better crystal packing and solvation.
pKa (Carboxylic Acid) ~3.6~3.4~3.3The formyl group is electron-withdrawing. This effect is strongest when it is in conjugation with the ether oxygen (para position), increasing the acidity of the furoic acid proton.
LogP (Octanol/Water) 2.11.91.8The 2-isomer's potential intramolecular H-bonding masks polar groups, increasing its lipophilicity. The 4-isomer is the most polar and least lipophilic.

Part 3: Comparative Biological Evaluation - A Focus on Aldehyde Dehydrogenase Inhibition

The presence of an aldehyde functionality makes these isomers prime candidates for inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes critical for detoxifying endogenous and exogenous aldehydes. Specifically, the ALDH1A isoform is a well-validated target in oncology, particularly in cancer stem cells.

Hypothesis: The three isomers will act as inhibitors of human ALDH1A1, but their potency (IC₅₀) and mechanism of action will differ based on how the formyl group's position affects their ability to fit into and interact with the enzyme's active site.

Proposed ALDH1A1 Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare serial dilutions of each isomer in DMSO D Add isomer dilutions to 96-well plate A->D B Prepare assay buffer with ALDH1A1 enzyme and NAD+ E Add enzyme/NAD+ mix and pre-incubate B->E C Prepare substrate solution (e.g., propionaldehyde) F Initiate reaction by adding substrate C->F D->E E->F G Measure NADH fluorescence (Ex: 340nm, Em: 460nm) kinetically over 30 min F->G H Plot reaction rates vs. log[inhibitor] G->H I Fit data to a four-parameter logistic equation H->I J Determine IC50 value for each isomer I->J

Caption: Workflow for determining ALDH1A1 inhibitory activity.

Experimental Protocol: ALDH1A1 Inhibition Assay
  • Reagent Preparation: Recombinant human ALDH1A1, NAD⁺, and the aldehyde substrate (e.g., propionaldehyde) are prepared in an assay buffer (e.g., 50 mM HEPES, pH 8.0).

  • Compound Plating: The three test isomers are serially diluted in DMSO and then added to a 96-well microplate.

  • Enzyme Incubation: A solution containing ALDH1A1 enzyme and NAD⁺ is added to each well. The plate is incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The reaction is started by the addition of the aldehyde substrate.

  • Signal Detection: The rate of NADH production is monitored by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Anticipated Biological Data

This table presents a hypothetical outcome to illustrate the potential differences between the isomers.

Parameter2-Formyl Isomer3-Formyl Isomer4-Formyl IsomerRationale for Differences
ALDH1A1 IC₅₀ 15.2 µM2.5 µM0.8 µMThe linear geometry of the 4-isomer may allow for optimal penetration into the active site tunnel. The 2-isomer's ortho-formyl group could cause steric clashes with active site residues, reducing binding affinity.
Mechanism of Inhibition CompetitiveCompetitiveCompetitiveAll isomers are expected to compete with the aldehyde substrate for the active site.
Cellular Potency (A549 cells) > 50 µM18.5 µM5.1 µMThe trend in cellular activity is expected to follow the enzymatic potency, modulated by differences in cell permeability (related to LogP and solubility).

Discussion: Synthesizing the Structure-Activity Relationship (SAR)

The hypothetical data presented paints a clear picture: the positioning of the formyl group is a critical determinant of biological activity. The para-substituted isomer (4-formyl) emerges as the most potent construct. Its linear structure, combined with the strong electron-withdrawing effect enhancing the electrophilicity of the aldehyde carbon, likely facilitates optimal binding within the ALDH1A1 active site. Conversely, the ortho-substitution in the 2-formyl isomer likely introduces steric hindrance, impeding its access to or proper orientation within the active site, resulting in significantly weaker inhibition. The meta-substituted 3-formyl isomer represents an intermediate case.

These findings underscore the importance of conducting a systematic evaluation of positional isomers early in the drug discovery process. A simple synthetic modification can lead to orders-of-magnitude differences in potency.

Future Directions:

  • Structural Biology: Co-crystallization of the 4-formyl isomer with ALDH1A1 would provide invaluable atomic-level insights into its binding mode, confirming the hypothesized interactions and guiding future lead optimization.

  • Lead Optimization: The 4-formyl isomer could be further modified. For example, replacing the furan ring with other five-membered heterocycles could modulate metabolic stability, while alterations to the furoic acid could fine-tune solubility and pharmacokinetic properties.

  • Selectivity Profiling: The most potent isomer should be screened against other ALDH isoforms to determine its selectivity profile, a crucial aspect for minimizing off-target effects.

Conclusion

This guide provides a comprehensive, albeit prospective, comparison of 5-[(3-Formylphenoxy)methyl]-2-furoic acid and its 2- and 4-formyl isomers. By laying out a clear synthetic path and a suite of comparative analytical and biological assays, we have established a framework for dissecting the structure-activity relationships within this chemical series. The anticipated results strongly suggest that the para-substituted isomer is the most promising starting point for development as a potential ALDH1A1 inhibitor. This work highlights the foundational principle that in drug design, where a molecule binds and how strongly it does so is not just a matter of what atoms are present, but precisely where they are placed.

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